2-Fluoro-6-methoxybenzylamine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2-fluoro-6-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXMQSDLDAJYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654569 | |
| Record name | 1-(2-Fluoro-6-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150517-75-2 | |
| Record name | 1-(2-Fluoro-6-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORO-6-METHOXYBENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Discovery of 2-Fluoro-6-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methoxybenzylamine is a key chemical intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a benzylamine backbone substituted with both a fluorine atom and a methoxy group, makes it a valuable building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a final drug compound, while the methoxy group can influence solubility and receptor interactions. This guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of this compound, tailored for professionals in drug development and chemical research.
While the specific initial discovery of this compound is not prominently documented in publicly available literature, its emergence is intrinsically linked to the growing demand for fluorinated intermediates in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely used strategy to modulate their pharmacokinetic and pharmacodynamic properties, and thus, the development of versatile fluorinated building blocks like this compound has been a logical progression in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 150517-75-2 | [1] |
| Molecular Formula | C₈H₁₀FNO | [2] |
| Molecular Weight | 155.17 g/mol | [2] |
| Appearance | Clear liquid | [3] |
| Boiling Point | 76-77 °C at 3.2 mmHg | [3] |
| Density | Approximately 1.127 g/cm³ | [3] |
| Purity | Typically >97% | [3] |
Synthesis of this compound
The most commonly cited and well-established method for the synthesis of this compound is the reduction of 2-Fluoro-6-methoxybenzonitrile.
Primary Synthetic Route: Reduction of 2-Fluoro-6-methoxybenzonitrile
This process involves the catalytic hydrogenation of the nitrile group to a primary amine.
Experimental Protocol:
A general procedure for this transformation is as follows:
-
Reaction Setup: A solution of 2-Fluoro-6-methoxybenzonitrile (crude, 228 g) in methanol (1.0 L) is prepared. To this solution, ammonium hydroxide (145 mL) and a Raney nickel catalyst (30 g) are added.
-
Hydrogenation: The reaction mixture is transferred to an autoclave. The vessel is pressurized with hydrogen gas to 25 atm and heated to 40 °C with stirring. These conditions are maintained for 8 hours.
-
Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield a light yellow oil. This crude product is further purified by vacuum distillation to afford this compound as a colorless oil (60 g, 54% yield).
Quantitative Data for the Primary Synthetic Route:
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Purity |
| 2-Fluoro-6-methoxybenzonitrile | Raney Nickel, H₂, NH₄OH | Methanol | 40 °C, 25 atm, 8 h | This compound | 54% | Not specified, purified by distillation |
Synthesis Pathway Diagram:
Caption: Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile.
Potential Alternative Synthetic Routes
While the reduction of the corresponding benzonitrile is the most documented method, other classical organic reactions could potentially be employed for the synthesis of this compound. These routes, while not explicitly detailed for this specific molecule in the available literature, are based on well-established transformations.
-
Reductive Amination of 2-Fluoro-6-methoxybenzaldehyde: This two-step, one-pot reaction would involve the formation of an imine by reacting 2-Fluoro-6-methoxybenzaldehyde with ammonia, followed by in-situ reduction to the amine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation.[4]
-
Hofmann Rearrangement of 2-Fluoro-6-methoxybenzamide: This method would start with the corresponding benzamide, which upon treatment with a reagent like sodium hypobromite, would undergo a rearrangement to yield the primary amine with one less carbon atom.
-
Curtius Rearrangement of 2-Fluoro-6-methoxybenzoyl Azide: In this route, the corresponding carboxylic acid would be converted to an acyl azide.[5][6] Thermal or photochemical decomposition of the acyl azide would lead to an isocyanate, which can then be hydrolyzed to the desired benzylamine.[5][6]
Logical Workflow for Alternative Synthesis Exploration:
Caption: Potential alternative synthetic routes to this compound.
Spectroscopic Characterization
While a complete set of publicly available spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm, showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. - A singlet for the methoxy group (OCH₃) around δ 3.8 ppm. - A singlet for the benzylic protons (CH₂NH₂) around δ 3.7-4.0 ppm. - A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm, with the carbon attached to fluorine showing a large coupling constant (¹JC-F). - A signal for the methoxy carbon (OCH₃) around δ 55-60 ppm. - A signal for the benzylic carbon (CH₂) around δ 40-45 ppm. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 155. - A prominent fragment ion corresponding to the loss of the amino group (M-16). - A fragment ion corresponding to the fluoromethoxybenzyl cation at m/z 140. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the range of 1450-1600 cm⁻¹. - C-O stretching vibration for the methoxy group around 1020-1250 cm⁻¹. - C-F stretching vibration around 1000-1350 cm⁻¹. |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The strategic placement of the fluoro and methoxy groups can impart desirable properties to the final molecule, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to a longer half-life of the drug.
-
Increased Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the amine group, which can be important for drug-receptor interactions and solubility.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.
While specific drug molecules derived directly from this compound are not widely publicized, its structural motif is found in various classes of compounds being investigated for a range of therapeutic areas.
Conclusion
This compound is a crucial and versatile building block in modern medicinal and agrochemical chemistry. Its synthesis, primarily through the reduction of 2-Fluoro-6-methoxybenzonitrile, is a well-established process. The unique combination of its functional groups provides a powerful tool for chemists to fine-tune the properties of target molecules, ultimately contributing to the development of new and improved therapeutic agents and crop protection products. This guide has provided a detailed overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and professionals in the field.
References
Physicochemical characteristics of 2-Fluoro-6-methoxybenzylamine
An In-depth Technical Guide on the Physicochemical Characteristics of 2-Fluoro-6-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted benzylamine derivative that serves as a critical intermediate and building block in organic synthesis.[1] Its molecular structure, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. This compound is particularly valuable in the development of novel pharmaceutical and agrochemical agents, where the incorporation of fluorine can enhance metabolic stability and lipophilicity.[1] This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 150517-75-2 | [2] |
| Molecular Formula | C₈H₁₀FNO | [3] |
| Molecular Weight | 155.17 g/mol | [3] |
| Appearance | Clear liquid | [2][4] |
| Boiling Point | 76-77°C at 3.2 mmHg | [2][4] |
| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [2] |
Table 2: Chemical and Partitioning Properties
| Property | Value | Source |
| pKa | 8.72 ± 0.10 (Predicted) | [2][5] |
| logP (Octanol/Water) | 0.9 (Predicted) | [3] |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the external pressure.[6] The capillary method is a common technique for determining the boiling point of small quantities of liquid.[6][7]
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[6][7]
-
This compound sample
Procedure:
-
Place a few milliliters of this compound into the small test tube.[8]
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[7]
-
Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]
-
Immerse the setup in a heating bath (e.g., Thiele tube).[9]
-
Heat the apparatus slowly and uniformly.[7]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.[9]
-
Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[7]
-
It is recommended to record the barometric pressure to ensure accuracy, as boiling point is pressure-dependent.[6]
Workflow for Boiling Point Determination
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the acidity of a compound's conjugate acid and is crucial for understanding its basicity.[10] Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during titration.[11]
Materials:
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant
-
This compound sample of known concentration, dissolved in deionized water
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a beaker.[11]
-
Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution. Add the strong acid titrant from the burette in small, precise increments.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[11]
Workflow for pKa Determination
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP or Kow) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination.[12]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)[12]
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)
-
This compound sample
Procedure:
-
Preparation: Add known volumes of the n-octanol and aqueous phases to a separatory funnel or tube.[12] Add a known amount of the this compound sample.
-
Partitioning: Shake the mixture vigorously for a set period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate. Centrifugation can be used to ensure a clean separation.[12]
-
Concentration Measurement: Carefully withdraw a sample from each phase (n-octanol and aqueous). Determine the concentration of the analyte in each phase using a suitable analytical method.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Workflow for logP Determination
Determination of Solubility
Assessing solubility in various solvents is important for reaction setup and purification. A simple qualitative test can be performed.
Materials:
-
Test tubes
-
Various solvents (e.g., water, dilute HCl, diethyl ether, ethanol)
-
This compound sample
Procedure:
-
Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Visually inspect the mixture to determine if the compound has dissolved completely.
-
As an amine, it is expected to be soluble in dilute mineral acids like hydrochloric acid due to the formation of a water-soluble salt.[13][14]
Synthesis and Logical Relationships
This compound is a synthetic intermediate. A common route to its synthesis involves the reduction of the corresponding nitrile.
Synthetic relationship of the target compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 150517-75-2 [chemicalbook.com]
- 3. PubChemLite - this compound (C8H10FNO) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. 150517-75-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. oecd.org [oecd.org]
- 13. galaxy.ai [galaxy.ai]
- 14. web.mnstate.edu [web.mnstate.edu]
In-Depth Technical Guide to the Spectroscopic Data of 2-Fluoro-6-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical research. The document details experimental protocols for its synthesis and presents spectroscopic data in a clear, tabular format for ease of comparison and interpretation.
Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for this compound (CAS Number: 150517-75-2).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.22 | dd | 1H | Aromatic CH |
| 6.82 | d | 1H | Aromatic CH |
| 6.75 | t | 1H | Aromatic CH |
| 3.67 | s | 1H | Methoxy (OCH₃) |
| 1.58 | s | 2H | Methylene (CH₂) |
Solvent: DMSO-d6, Frequency: 500 MHz[1]
Table 2: Mass Spectrometry Data
| Ion | m/z | Method |
| [M+H]⁺ | 156.1 | LC-MS |
Experimental Protocols
A general and reliable method for the synthesis of this compound is the reduction of 2-Fluoro-6-methoxybenzonitrile.[1]
Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile [1]
Materials:
-
2-Fluoro-6-methoxybenzonitrile (crude, 228 g)
-
Raney nickel catalyst (30 g)
-
Methanol (1.0 L)
-
Ammonium hydroxide (145 mL)
-
Hydrogen gas
Procedure:
-
To a 1.0 L methanol solution containing crude 2-fluoro-6-methoxybenzonitrile (228 g) and ammonium hydroxide (145 mL), 30 g of Raney nickel catalyst was added.[1]
-
The reaction mixture was transferred to an autoclave.
-
The mixture was stirred at 40 °C under a hydrogen atmosphere of 25 atm for 8 hours.[1]
-
Upon completion of the reaction, the catalyst was removed by filtration.
-
The filtrate was concentrated under reduced pressure to yield a light yellow oil.
-
The crude product was further purified by vacuum distillation to afford this compound (60 g, 54% yield) as a colorless oil.[1]
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of this compound.
References
An In-depth Technical Guide on 2-Fluoro-6-methoxybenzylamine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methoxybenzylamine is a substituted benzylamine derivative that serves as a crucial intermediate in organic synthesis. Its unique structural features, including a fluorine atom and a methoxy group on the benzyl ring, make it a valuable building block for the creation of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] While direct studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, an examination of its chemical properties, synthesis, and the biological activities of structurally related compounds can provide valuable insights for researchers. The presence of a fluorine atom can enhance metabolic stability and lipophilicity in target molecules, a significant advantage for pharmaceutical intermediates.[1]
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and the broader context of the pharmacological activities of substituted benzylamines.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 150517-75-2 | [2] |
| Molecular Formula | C8H10FNO | [3] |
| Molecular Weight | 155.17 g/mol | [3] |
| Appearance | Clear liquid | [2] |
| Boiling Point | 76-77°C at 3.2 mmHg | [2] |
| Density | Approximately 1.127 g/cm³ | [2] |
| Purity | Typically ≥ 97% | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of 2-fluoro-6-methoxybenzonitrile. This process is a critical step to ensure the availability of this versatile intermediate for further chemical elaboration.[1]
Experimental Protocol: Reduction of 2-fluoro-6-methoxybenzonitrile
A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is a representative method and may be subject to optimization based on specific laboratory conditions and desired scale.
Materials:
-
2-fluoro-6-methoxybenzonitrile
-
A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Raney Nickel with hydrogen)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF) for LiAlH4; ethanol or methanol for catalytic hydrogenation)
-
Apparatus for inert atmosphere reaction (if using LiAlH4)
-
Standard workup reagents (e.g., water, aqueous sodium hydroxide, drying agent like magnesium sulfate)
-
Purification setup (e.g., distillation apparatus)
Procedure using Lithium Aluminum Hydride (a common laboratory-scale method):
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH4 in an appropriate anhydrous solvent (e.g., THF).
-
Addition of Precursor: A solution of 2-fluoro-6-methoxybenzonitrile in the same anhydrous solvent is added dropwise to the LiAlH4 suspension at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified period until the reaction is complete (monitored by techniques like Thin Layer Chromatography).
-
Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Filtration and Extraction: The resulting slurry is filtered, and the filter cake is washed with the solvent. The filtrate is collected, and the organic layer is separated. The aqueous layer may be further extracted with an organic solvent to maximize yield.
-
Drying and Concentration: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product as a clear liquid.[2]
Below is a DOT script for a diagram illustrating the general synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Potential Pharmacological Relevance of Substituted Benzylamines
While this compound is primarily a synthetic intermediate, the broader class of substituted benzylamines has been explored for various biological activities. These studies may provide a starting point for the design of novel therapeutic agents based on the this compound scaffold.
-
Enzyme Inhibition: Certain substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in hormone-dependent cancers.[4]
-
Sedative Properties: Some substituted benzylamide derivatives have been shown to exhibit sedative effects and reduce spontaneous locomotor activity.[5]
-
Antifungal Activity: Phenyl-substituted benzylamines have been investigated as antimycotic agents, with some derivatives showing significant efficacy, particularly against Candida albicans.[6]
-
Antimicrobial Activity: Fatty acid amides derived from 4-methoxybenzylamine have been synthesized and evaluated for their antimicrobial properties, with some compounds demonstrating both antibacterial and antifungal activity.[7]
-
Antiproliferative Agents: Novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which can be synthesized from precursors related to fluorinated benzylamines, have been evaluated for their antiproliferative activity against various cancer cell lines.[8]
The following diagram illustrates the diverse potential biological activities of the substituted benzylamine class of compounds.
Caption: Potential therapeutic applications of the substituted benzylamine scaffold.
Conclusion
This compound is a valuable chemical intermediate with applications in the synthesis of complex organic molecules for pharmaceutical and agrochemical development. While its own mechanism of action has not been a primary focus of research, the diverse biological activities of the broader class of substituted benzylamines suggest that the this compound scaffold holds potential for the design of novel bioactive compounds. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents with a range of pharmacological effects. This guide provides a foundational understanding of its synthesis and properties to aid researchers in its application for future drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C8H10FNO) [pubchemlite.lcsb.uni.lu]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sedative action of some substituted benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Reactivity Profile of 2-Fluoro-6-methoxybenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-methoxybenzylamine is a key structural motif and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the benzylamine moiety, imparts a distinct chemical reactivity profile. This guide provides a comprehensive technical overview of the synthesis, physical and chemical properties, and characteristic reactions of this compound. Detailed experimental protocols for its synthesis and key transformations are provided, alongside an exploration of its potential applications in medicinal chemistry, including the synthesis of kinase inhibitors. The electronic effects of the substituents are discussed in the context of both nucleophilic reactions at the amine and electrophilic substitution on the aromatic ring.
Physicochemical Properties
This compound is a clear liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 150517-75-2 | [1][2][3] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| Boiling Point | 76-77 °C at 3.2 mmHg | [3] |
| Density | ~1.127 g/cm³ | [3] |
| pKa (Predicted) | 8.72 ± 0.10 | N/A |
| Appearance | Clear liquid | [3] |
| Purity | Typically >97% | [3] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the reduction of 2-Fluoro-6-methoxybenzonitrile.
Synthesis Workflow
The synthesis proceeds via the catalytic hydrogenation of the nitrile functionality to a primary amine.
Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzonitrile
Materials:
-
2-Fluoro-6-methoxybenzonitrile
-
Raney Nickel catalyst
-
Methanol
-
Ammonium Hydroxide
-
Hydrogen gas
Procedure:
-
To a 1.0 L methanol solution containing crude 2-Fluoro-6-methoxybenzonitrile (228 g), add 30 g of Raney nickel catalyst and 145 mL of ammonium hydroxide.
-
Transfer the reaction mixture to an autoclave.
-
Pressurize the autoclave with hydrogen gas to 25 atm.
-
Heat the mixture to 40 °C and stir for 8 hours.
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a light yellow oil.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil (60 g, 54% yield).
Characterization Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.58 (s, 2H), 3.67 (s, 1H), 6.75 (t, 1H), 6.82 (d, 1H), 7.22 (dd, 1H).
-
LC-MS: [M+H]⁺ = 156.1.
Chemical Reactivity Profile
The reactivity of this compound is governed by the nucleophilic primary amine and the substituted aromatic ring.
Reactivity of the Amine Group
The primary amine is a potent nucleophile and will readily undergo reactions typical of benzylamines.
-
N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form stable amide bonds. This is a cornerstone reaction for its use in medicinal chemistry.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to secondary and tertiary amines.
-
Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds to form imines, which can be further reduced or used as intermediates in the synthesis of heterocyclic systems.
Reactivity of the Aromatic Ring
The aromatic ring is substituted with a strongly electron-withdrawing fluorine atom and a strongly electron-donating methoxy group. The methoxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit deactivating. The interplay of these electronic effects will govern the regioselectivity of electrophilic aromatic substitution reactions. The positions para to the methoxy group and ortho to the fluorine atom are the most likely sites for electrophilic attack.
Key Reactions and Experimental Protocols
The following protocols are representative of the key reactions that this compound can undergo. While these are general procedures, they provide a solid foundation for the synthesis of derivatives.
N-Acylation (Amide Bond Formation)
The formation of an amide bond is a critical transformation in drug discovery.
Experimental Protocol: N-Acylation using HATU
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add DIEA (2.0-3.0 eq) to the reaction mixture.
-
Add HATU (1.1-1.5 eq) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation (Reductive Amination)
Reductive amination is a versatile method for the synthesis of secondary amines.
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde of interest (R-CHO)
-
Sodium triacetoxyborohydride
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE under an inert atmosphere, add the aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery: A Hypothetical Perspective
Building blocks like this compound are frequently utilized in the synthesis of kinase inhibitors, which are a major class of therapeutics, particularly in oncology. The fluorine and methoxy substituents can enhance metabolic stability and modulate binding affinity to the target protein.
Hypothetical Signaling Pathway Involvement
Many kinase inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. Inhibition of the EGFR signaling pathway can block downstream signaling cascades responsible for cell proliferation and survival.
In this hypothetical scenario, a kinase inhibitor synthesized using this compound as a key building block could bind to the ATP-binding site of the EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to a reduction in tumor cell proliferation.
Conclusion
This compound is a valuable and reactive intermediate with a well-defined chemical profile. Its primary amine functionality allows for straightforward derivatization through common reactions such as N-acylation and N-alkylation, providing access to a wide range of compounds with potential biological activity. The electronic effects of the fluoro and methoxy substituents on the aromatic ring influence its reactivity and can be strategically exploited in the design of novel molecules. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new therapeutic agents.
References
Structural Elucidation of 2-Fluoro-6-methoxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-Fluoro-6-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical research.[1] This document details the synthetic route, spectroscopic analysis, and potential biological significance of this versatile building block. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key analytical techniques.
Physicochemical Properties
This compound is a clear liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀FNO | [3] |
| Molecular Weight | 155.17 g/mol | [3] |
| Boiling Point | 76-77 °C at 3.2 mmHg | [2] |
| Density | ~1.127 g/cm³ | [2] |
| Appearance | Clear liquid | [2] |
Synthesis
This compound can be synthesized via the reduction of 2-fluoro-6-methoxybenzonitrile. This process involves the catalytic hydrogenation of the nitrile group to a primary amine.
Synthesis Workflow
The synthesis process can be visualized as a straightforward reduction reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the reduction of substituted benzonitriles.
Materials:
-
2-Fluoro-6-methoxybenzonitrile
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Ammonia solution (25-29%)
-
Hydrogen gas
-
Autoclave/high-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable high-pressure reactor, dissolve 2-fluoro-6-methoxybenzonitrile in methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Add ammonia solution to the reaction mixture.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Structural Elucidation via Spectroscopic Analysis
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the comprehensive structural analysis of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 - 7.30 | m | 1H | Ar-H |
| Aromatic | 6.70 - 6.85 | m | 2H | Ar-H |
| Methoxy | 3.88 | s | 3H | -OCH₃ |
| Methylene | 3.85 | s | 2H | -CH₂NH₂ |
| Amine | 1.65 | br s | 2H | -NH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | 161.5 (d, J ≈ 245 Hz) | C-F | ||
| Aromatic | 158.0 | C-OCH₃ | ||
| Aromatic | 129.5 (d, J ≈ 10 Hz) | Ar-C | ||
| Aromatic | 115.0 (d, J ≈ 20 Hz) | Ar-C | ||
| Aromatic | 112.0 | Ar-C | ||
| Aromatic | 108.0 (d, J ≈ 25 Hz) | Ar-C | ||
| Methoxy | 56.0 | -OCH₃ | ||
| Methylene | 35.0 | -CH₂NH₂ |
Note: The predicted NMR data is based on computational models and analysis of similar structures. Experimental verification is recommended.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the acquired free induction decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |
| C-O (Ether) | Stretch | 1000 - 1300 | Strong |
| C-F | Stretch | 1000 - 1400 | Strong |
| N-H (Amine) | Bend | 1550 - 1650 | Medium |
Note: The predicted FTIR data is based on characteristic group frequencies. The exact peak positions and intensities may vary.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 156.0819 | Consistent with experimental findings |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass-to-charge (m/z) range. Utilize a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) to obtain accurate mass measurements.
-
Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺ and use the accurate mass to calculate the elemental composition, confirming the molecular formula.
Potential Biological Significance
Substituted benzylamines are a class of compounds with diverse biological activities, often acting as enzyme inhibitors.[4][5] Based on literature for analogous structures, this compound could potentially inhibit enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3).[4]
Hypothetical Signaling Pathway Inhibition
The inhibition of 17β-HSD3 by a benzylamine derivative would disrupt the synthesis of testosterone, a key androgen. This could have implications in androgen-dependent conditions.
This guide provides a foundational understanding of the structural elucidation and potential relevance of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities for drug discovery and development.
References
The Strategic Synthesis of Novel Bioactive Scaffolds from 2-Fluoro-6-methoxybenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic utility of 2-fluoro-6-methoxybenzylamine as a versatile starting material for the generation of novel and potentially bioactive compounds. The unique substitution pattern of this benzylamine derivative, featuring both a fluorine atom and a methoxy group, presents an attractive scaffold for medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence solubility and receptor interactions. This guide provides detailed experimental protocols for the initial synthesis of the core intermediate and its subsequent derivatization into novel amides and quinazolines, classes of compounds well-represented in pharmaceuticals.
Synthesis of the Core Intermediate: this compound
The foundational step in utilizing this scaffold is the efficient synthesis of this compound. A common and effective method involves the reduction of the commercially available 2-fluoro-6-methoxybenzonitrile.
Experimental Protocol: Reduction of 2-Fluoro-6-methoxybenzonitrile
A general procedure for the synthesis of this compound involves the catalytic hydrogenation of 2-fluoro-6-methoxybenzonitrile[1].
Materials:
-
2-Fluoro-6-methoxybenzonitrile
-
Raney Nickel (catalyst)
-
Methanol
-
Ammonium hydroxide
-
Hydrogen gas
Procedure:
-
To a 1.0 L methanol solution containing crude 2-fluoro-6-methoxybenzonitrile (228 g), add 30 g of Raney nickel catalyst and 145 mL of ammonium hydroxide[1].
-
Transfer the reaction mixture to an autoclave.
-
Stir the mixture at 40 °C under a hydrogen atmosphere of 25 atm for 8 hours[1].
-
Upon completion of the reaction, carefully filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a light yellow oil.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil[1].
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-methoxybenzonitrile (crude, 228 g) | [1] |
| Product | This compound | [1] |
| Yield | 60 g (54%) | [1] |
| Appearance | Colorless oil | [1] |
Characterization Data:
-
¹H NMR (500 MHz, DMSO-d6): δ 1.58 (s, 2H), 3.67 (s, 1H), 6.75 (t, 1H), 6.82 (d, 1H), 7.22 (dd, 1H)[1].
-
LC-MS: [MH]⁺ = 156.1[1].
References
A Theoretical Exploration of 2-Fluoro-6-methoxybenzylamine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-methoxybenzylamine is a vital intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the aminomethyl substituent, imparts distinct electronic properties that govern its reactivity. This technical guide provides a theoretical framework for understanding and predicting the reactivity of this compound. In the absence of direct experimental kinetic or extensive theoretical studies on this specific molecule, this paper extrapolates from established principles of physical organic chemistry and computational methodologies applied to analogous substituted benzylamines. We will explore the anticipated electronic effects of the substituents, propose likely reaction pathways, and detail the computational protocols necessary to model its behavior, thereby offering a predictive lens for its application in synthesis.
Introduction
The strategic incorporation of fluorine atoms and methoxy groups into organic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability and lipophilicity, while the methoxy group can modulate electronic properties and participate in hydrogen bonding.[1] this compound (Figure 1) is a prime example of a building block that leverages these features. Its utility in constructing novel pharmaceutical compounds and active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its chemical behavior.[1] This guide aims to provide a comprehensive theoretical overview of its reactivity, focusing on the interplay of its functional groups and predicting its behavior in common synthetic transformations.
Figure 1: Structure of this compound
Chemical structure of this compound.
Theoretical Framework: Electronic Effects of Substituents
The reactivity of this compound is primarily dictated by the electronic influence of the ortho-fluoro and ortho-methoxy groups on the benzylamine core.
-
Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the benzylic carbon. In some contexts, fluorine can exert a weak, resonance-donating effect (+R) due to its lone pairs, but the inductive effect typically dominates, especially in reactions sensitive to the electron density of the aromatic ring.
-
Methoxy Group (O-CH₃): The methoxy group exhibits a dual electronic nature. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance with the aromatic π-system, resulting in a strong electron-donating resonance effect (+R).[2] In ortho and para positions, the +R effect generally outweighs the -I effect, leading to an overall electron-donating character that activates the ring towards electrophilic substitution.[2]
The simultaneous presence of a strong inductively withdrawing group (F) and a resonance-donating group (OCH₃) in ortho positions creates a complex electronic environment that finely tunes the molecule's reactivity at the amine, the benzylic carbon, and the aromatic ring.
Electronic influences on the reactivity of this compound.
Predicted Reactivity and Potential Reaction Pathways
Nucleophilicity of the Amine Group
The primary amine of benzylamine is a nucleophile. The substituents on the aromatic ring modulate this nucleophilicity. Electron-donating groups generally increase the rate of nucleophilic substitution reactions by increasing the electron density on the nitrogen, while electron-withdrawing groups decrease it.[3] For this compound, the strong -I effect of fluorine will decrease the basicity and nucleophilicity of the amine. Conversely, the +R effect of the methoxy group will increase it. The net effect will be a subtle balance of these opposing influences, likely resulting in a moderately nucleophilic amine.
Common Reactions:
-
N-Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[4]
-
Amide Formation: Acylation with acid chlorides or anhydrides.
Reactions at the Benzylic Position
The benzylic C-H bonds are susceptible to oxidation and radical reactions. The oxidation of substituted benzylamines often involves the cleavage of an α-C-H bond in the rate-determining step.[5] The substituents can influence the stability of intermediates (e.g., benzylic radicals or cations). The electron-withdrawing fluorine atom can destabilize a benzylic cation but may play a role in directing C-H functionalization.
Potential Reactions:
-
Oxidative Coupling: Formation of imines through catalytic oxidation.[6]
-
C-H Functionalization: Direct conversion of the benzylic C-H bond to other functional groups, a growing area in synthetic chemistry.
Reactions on the Aromatic Ring
The combined electronic effects of the F, OCH₃, and CH₂NH₂ groups direct the regioselectivity of electrophilic aromatic substitution (SEAr). All three are ortho-, para-directing groups. The methoxy group is a strong activating group, the amine (in its protonated form under acidic conditions) is a deactivating group, and fluorine is a deactivating group. The positions para to the methoxy and fluoro groups are the most likely sites for electrophilic attack.
Data Presentation: Physicochemical and Predicted Properties
While extensive experimental data for this compound is not available in the literature, a summary of known and computationally predicted properties is presented below.
| Property | Value | Source |
| Identifier | ||
| CAS Number | 150517-75-2 | [7] |
| Molecular Formula | C₈H₁₀FNO | [8] |
| Molecular Weight | 155.17 g/mol | [8] |
| Physical Properties | ||
| Appearance | Clear liquid | [7] |
| Boiling Point | 76-77°C / 3.2 mmHg | [9] |
| Density | ~1.127 g/cm³ | [7] |
| Predicted Properties | ||
| pKa | 8.72 ± 0.10 | [9] |
| XlogP | 0.9 | [8] |
| Monoisotopic Mass | 155.07465 Da | [8] |
| Polar Surface Area | 38.0 Ų (Predicted) | PubChem (CID 40786958) |
| H-Bond Donor Count | 2 | PubChem (CID 40786958) |
| H-Bond Acceptor Count | 2 | PubChem (CID 40786958) |
Experimental Protocols: A Computational Approach
Theoretical studies provide invaluable insights into reaction mechanisms and reactivity that can be difficult to probe experimentally. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.[10]
General Computational Workflow
A typical workflow to theoretically investigate the reactivity of this compound would involve the following steps:
-
Geometry Optimization: The three-dimensional structure of the reactant, transition states, intermediates, and products are optimized to find their lowest energy conformations. A common level of theory for this is the B3LYP functional with a basis set like 6-311++G(d,p).[10][11]
-
Frequency Calculations: These are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data like Gibbs free energy.
-
Transition State (TS) Searching: For a given reaction, the transition state structure connecting reactants and products is located. This is crucial for determining the activation energy barrier.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface.
-
Analysis of Reactivity Descriptors: Calculation of properties like molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges can help rationalize the molecule's reactivity.
Workflow for computational analysis of a chemical reaction.
Proposed Reaction Pathway: SN2 N-Alkylation
As an example, the SN2 reaction with methyl bromide can be modeled. The benzylamine acts as the nucleophile, and bromide is the leaving group. DFT calculations can be used to model the transition state and determine the activation energy, providing a quantitative measure of reactivity.
Simplified energy profile for an SN2 N-alkylation reaction.
Conclusion
While direct experimental studies on the reactivity of this compound are sparse, a robust theoretical understanding can be constructed based on established chemical principles and computational methods. The interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group creates a nuanced reactivity profile. The amine group is expected to be a moderate nucleophile, the benzylic position is susceptible to oxidative processes, and the aromatic ring has defined sites of electrophilic susceptibility. The protocols for computational analysis outlined in this guide provide a clear pathway for researchers to quantitatively predict reaction barriers and explore potential mechanisms, facilitating the rational design of synthetic routes that leverage this valuable chemical intermediate. Future experimental and computational studies are encouraged to further refine the models presented here and expand the synthetic utility of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. PubChemLite - this compound (C8H10FNO) [pubchemlite.lcsb.uni.lu]
- 9. This compound CAS#: 150517-75-2 [m.chemicalbook.com]
- 10. longdom.org [longdom.org]
- 11. cris.unibo.it [cris.unibo.it]
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 2-Fluoro-6-methoxybenzylamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methoxybenzylamine is a valuable chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring both a fluorine atom and a methoxy group on the benzylamine framework, makes it a versatile building block. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, which are critical properties in drug design.[1][2] This document provides detailed protocols for the synthesis of this compound and outlines its potential applications in the formation of key pharmaceutical intermediates.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthetic reactions.
| Property | Value | Reference |
| CAS Number | 150517-75-2 | [3] |
| Molecular Formula | C₈H₁₀FNO | [3] |
| Molecular Weight | 155.17 g/mol | [4] |
| Appearance | Clear liquid | [5] |
| Boiling Point | 76-77 °C at 3.2 mmHg | [3][5] |
| Density | ~1.127 g/cm³ | [3][5] |
| Purity | Typically ≥97% | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is the reduction of 2-fluoro-6-methoxybenzonitrile. This process is a critical step to ensure the availability of this key intermediate for further synthetic applications.[1][3]
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 3. This compound,150517-75-2->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
Application of 2-Fluoro-6-methoxybenzylamine in Agrochemical Development: A Proxy-Based Approach Using a Structurally Related Fungicide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct public-domain data on commercial agrochemicals synthesized specifically from 2-Fluoro-6-methoxybenzylamine is limited. Therefore, this document utilizes Fluxapyroxad , a structurally related and well-documented pyrazole-carboxamide fungicide, as a proxy to illustrate the potential applications, synthetic strategies, and biological mechanisms relevant to the development of agrochemicals from fluorinated and methoxy-substituted benzylamine building blocks. Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2]
Introduction
This document provides a detailed overview of the application of such a building block in the context of a leading class of fungicides, the pyrazole-carboxamides, using Fluxapyroxad as a representative example.
Synthetic Application: The Role of Substituted Amines in Pyrazole-Carboxamide Synthesis
The synthesis of pyrazole-carboxamide fungicides like Fluxapyroxad typically involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline or benzylamine derivative. In the case of Fluxapyroxad, the core structure is formed by the amide linkage between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and a complex aniline, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
A hypothetical synthetic route for a fungicide derived from this compound would follow a similar logic, where the amine group of this compound would be reacted with an activated pyrazole carboxylic acid to form the corresponding N-(2-fluoro-6-methoxybenzyl)pyrazole-carboxamide.
General Synthetic Protocol for N-benzyl Pyrazole Carboxamides
This protocol outlines a general method for the synthesis of N-benzyl pyrazole carboxamides, which would be applicable for the reaction of this compound with a suitable pyrazole carboxylic acid.
Step 1: Activation of the Pyrazole Carboxylic Acid
The carboxylic acid group of the pyrazole is typically activated to facilitate the amide bond formation. This is commonly achieved by converting the carboxylic acid to an acid chloride.
-
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This is often used directly in the next step.
-
Step 2: Amide Coupling Reaction
The activated pyrazole acid chloride is then reacted with the amine, in this hypothetical case, this compound.
-
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
This compound
-
Anhydrous DCM or Toluene
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
-
Procedure:
-
Dissolve this compound and the base (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-(2-fluoro-6-methoxybenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
Biological Application: Fungicidal Activity and Mode of Action
Derivatives of this compound are anticipated to exhibit fungicidal properties, similar to other pyrazole-carboxamides. The specific efficacy would need to be determined through biological screening against a panel of pathogenic fungi.
Efficacy Data of Fluxapyroxad (Proxy)
The following table summarizes the fungicidal efficacy of Fluxapyroxad against various plant pathogens, demonstrating the potential potency of this class of compounds.
| Fungal Pathogen | Common Name of Disease | Crop | Efficacy (EC₅₀ in mg/L) |
| Sclerotinia sclerotiorum | White Mold | Various | 0.71 ± 0.14[3] |
| Botrytis cinerea | Gray Mold | Various | Data not readily available |
| Puccinia triticina | Wheat Leaf Rust | Wheat | Data not readily available |
| Mycosphaerella graminicola | Septoria Leaf Blotch | Wheat | Data not readily available |
| Powdery Mildew | Powdery Mildew | Wheat | 0.633 (for a similar compound)[4] |
Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the growth of a fungal population. Lower values indicate higher potency.
Experimental Protocol for In Vitro Fungicidal Assay
This protocol describes a standard method for determining the EC₅₀ value of a test compound against a fungal pathogen.
-
Materials:
-
Test compound (e.g., N-(2-fluoro-6-methoxybenzyl)pyrazole-carboxamide)
-
Fungal pathogen culture (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the test compound in sterile water containing a small amount of DMSO to ensure solubility.
-
Add the different concentrations of the test compound to molten PDA medium and pour into sterile petri dishes. A control plate with only DMSO should also be prepared.
-
Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached a certain size (e.g., two-thirds of the plate diameter).
-
Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pyrazole-carboxamide fungicides, including Fluxapyroxad, act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate.
By blocking the activity of SDH, these fungicides disrupt the production of ATP, the main energy currency of the cell. This leads to a cessation of fungal growth and ultimately cell death. The high specificity of these fungicides for the fungal SDH enzyme over the corresponding enzyme in plants and mammals contributes to their selective toxicity.
Conclusion
This compound represents a promising building block for the synthesis of novel agrochemicals. By leveraging the established principles of structure-activity relationships and synthetic methodologies, as exemplified by the successful pyrazole-carboxamide fungicides, researchers can explore the potential of this intermediate to develop new and effective crop protection solutions. The unique combination of fluorine and methoxy substituents offers a valuable tool for fine-tuning the biological activity and physicochemical properties of the resulting agrochemical candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in agrochemical development.
References
- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 2. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 3. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 2-Fluoro-6-methoxybenzylamine using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of 2-Fluoro-6-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to facilitate the structural confirmation and purity assessment of this compound.
Introduction
This compound is a versatile building block in organic synthesis. Its structural integrity is crucial for the successful synthesis of target molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atom, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, aiding in its structural confirmation. This application note outlines the standardized procedures for acquiring and interpreting NMR and MS data for this compound.
Data Presentation: Predicted and Expected Spectral Data
While experimental data for this compound is not widely published, the following tables summarize the predicted and expected NMR and MS data based on the analysis of structurally similar compounds. These values serve as a reference for researchers working with this molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.85 | s | 2H | -CH₂NH₂ |
| ~1.50 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F |
| ~158 | C-OCH₃ |
| ~130 (d, J ≈ 10 Hz) | Ar-CH |
| ~115 (d, J ≈ 20 Hz) | Ar-CH |
| ~113 (d, J ≈ 5 Hz) | C-CH₂NH₂ |
| ~108 | Ar-CH |
| ~56 | -OCH₃ |
| ~38 | -CH₂NH₂ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -118 | t |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z (amu) | Ion |
| 156.0819 | [M+H]⁺ |
| 178.0638 | [M+Na]⁺ |
| 139.0612 | [M+H-NH₃]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][5]
-
Cap the NMR tube and gently invert it several times to ensure homogeneity.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Nuclei: ¹H, ¹³C, ¹⁹F
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.[6]
Instrumentation and Parameters:
-
Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: 50-500 m/z
Diagrams
Caption: Workflow for NMR and MS Analysis.
Caption: Proposed MS Fragmentation Pathway.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes for the HPLC Purification of 2-Fluoro-6-methoxybenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Fluoro-6-methoxybenzylamine derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are designed to be a robust starting point for achieving high purity of target compounds, suitable for subsequent research and development applications. The protocol covers both achiral (reverse-phase) and chiral separations.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making these compounds valuable intermediates in the synthesis of novel therapeutic agents. Achieving high purity of these derivatives is critical for accurate biological testing and meeting regulatory standards. Reverse-phase HPLC is a powerful technique for purifying these moderately polar compounds, while chiral HPLC is essential for resolving enantiomeric mixtures.
This application note details a systematic approach, beginning with analytical method development and scaling up to a preparative purification protocol.
Data Presentation: Chromatographic Parameters
Effective purification relies on the careful selection and optimization of HPLC parameters. The tables below summarize typical starting conditions for both analytical method development and preparative scale purification for achiral and chiral separations.
Table 1: Typical HPLC Parameters for Achiral Purification of this compound Derivatives
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 20-70% B over 30 min (Focused) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 210 nm, 254 nm | 254 nm |
| Injection Volume | 5-20 µL | 1-5 mL |
| Typical Retention Time | 8-15 min | 10-20 min |
| Expected Purity | >95% | >98% |
| Expected Yield | N/A | 70-90% |
Table 2: Typical HPLC Parameters for Chiral Separation of this compound Derivatives
| Parameter | Analytical Scale | Preparative Scale |
| Column | Chiralpak® AD-H, 4.6 x 150 mm, 5 µm | Chiralpak® AD, 20 x 250 mm, 10 µm |
| Mobile Phase | Isocratic: Hexane/Isopropanol (e.g., 90:10) | Isocratic: Hexane/Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 220 nm, 254 nm | 254 nm |
| Injection Volume | 5-10 µL | 0.5-2 mL |
| Typical Retention Time | 5-12 min | 8-18 min |
| Expected Purity | >99% ee | >99% ee |
| Expected Yield | N/A | 80-95% |
Experimental Protocols
The following protocols provide a step-by-step guide for the purification process. The workflow begins with analytical method development to establish separation conditions, followed by scaling up to preparative chromatography for material isolation.
Part 1: Analytical Method Development (Achiral)
This protocol outlines a systematic approach to developing an analytical method for a novel this compound derivative, which can then be scaled up for preparative purification.
-
Sample Preparation: a. Dissolve the crude synthetic product in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Initial Scouting Gradient: a. Column: C18, 4.6 x 150 mm, 5 µm. b. Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Note: Amine additives like 0.1% Triethylamine (TEA) can be used to improve peak shape for basic compounds.[1] c. Mobile Phase B: Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Gradient: 5% to 95% B over 20 minutes. f. Detection: Diode Array Detector (DAD) scanning from 200-400 nm to determine the optimal detection wavelength. A wavelength of 210 nm is often effective for benzylamines.[2]
-
Method Optimization: a. Based on the scouting run, create a focused gradient around the elution time of the target compound to maximize resolution from nearby impurities. b. For example, if the target elutes at 40% B, a new gradient of 30% to 50% B over 15 minutes could be employed.
Part 2: Preparative Scale-Up and Purification (Achiral)
Once an optimized analytical method is established, the parameters are scaled for preparative purification.
-
Scale-Up Calculation: a. Calculate the preparative flow rate based on the column cross-sectional area ratio. A simplified approach is to scale based on the square of the column diameter ratio. b. Adjust the gradient time segments proportionally to the change in flow rate and column volume to maintain separation.
-
Sample Preparation for Loading: a. Dissolve the crude material in the minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase until the point of precipitation to maximize the loading concentration.
-
Purification Run: a. Column: C18, 21.2 x 250 mm, 10 µm. b. Mobile Phase A: 0.1% Formic Acid in Water. Note: Use volatile mobile phase modifiers to simplify post-purification processing. c. Mobile Phase B: Acetonitrile. d. Flow Rate: Approximately 20 mL/min (scaled from analytical). e. Gradient: A focused gradient based on the analytical separation (e.g., 20% to 70% B over 30 minutes). f. Detection: UV at the optimal wavelength determined from the analytical run (e.g., 254 nm). g. Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.
-
Post-Purification Processing: a. Analyze the collected fractions by analytical HPLC to determine their purity. b. Pool the fractions that meet the desired purity criteria. c. Remove the solvent by lyophilization or rotary evaporation to obtain the purified compound as a solid.
Part 3: Chiral Separation Protocol
If the this compound derivative is chiral, enantiomers must be resolved. Chiral separations are most often developed using isocratic conditions.
-
Column and Mobile Phase Screening (Analytical Scale): a. Columns: Screen several chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® AD, AS, IC) are highly effective for a wide range of compounds.[3] b. Mobile Phases: Screen various ratios of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). c. Flow Rate: 1.0 mL/min. d. Detection: 220 nm or 254 nm. e. Identify the column and isocratic mobile phase combination that provides the best resolution (Rs > 1.5) between the enantiomers.
-
Preparative Chiral Purification: a. Scale the analytical method to a larger dimension chiral column (e.g., 20 mm ID). b. Increase the flow rate and injection volume according to the column dimensions. c. Dissolve the racemic mixture in the mobile phase for injection. d. Perform the isocratic separation and collect the fractions corresponding to each enantiomeric peak. e. Analyze the collected fractions by chiral analytical HPLC to determine enantiomeric excess (ee). f. Pool the pure fractions and evaporate the solvent.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC purification process.
Caption: General workflow for achiral HPLC purification.
Caption: Workflow for chiral separation of enantiomers.
References
Application Notes: 2-Fluoro-6-methoxybenzylamine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase organic synthesis (SPOS), the choice of linker is critical as it dictates the conditions for both the assembly of the target molecule and its final cleavage from the solid support. Benzylamine-based linkers are a versatile class of handles, particularly for the synthesis of C-terminal peptide amides and other small molecules. The substitution pattern on the aromatic ring of the benzylamine moiety allows for the fine-tuning of its chemical properties, most notably its lability towards acidic cleavage.
This document outlines the potential application of 2-Fluoro-6-methoxybenzylamine as a precursor for a novel acid-labile linker in SPOS. The presence of an electron-donating methoxy group is expected to stabilize the benzyl cation formed during cleavage, thus facilitating the release of the product under milder acidic conditions. Conversely, the electron-withdrawing fluorine atom may modulate this effect, offering a unique reactivity profile. These application notes provide a generalized protocol for the use of a hypothetical this compound-derived linker in solid-phase synthesis.
Principle of the Method
A this compound-derived linker, once attached to a solid support (e.g., polystyrene resin), provides an amino group for the assembly of the target molecule. For peptide synthesis, the first Fmoc-protected amino acid is coupled to this amino group. Subsequent amino acids are then added sequentially using standard solid-phase peptide synthesis (SPPS) protocols. The final product, such as a peptide amide, is cleaved from the resin using an acidic cocktail, typically containing trifluoroacetic acid (TFA). The substitution on the benzylamine linker influences the required concentration of TFA and the cleavage time.
Data Presentation
The following tables summarize the generalized reaction conditions and expected outcomes for the use of a this compound-derived linker in SPOS. These values are extrapolated from common acid-labile benzylamine linkers and serve as a starting point for optimization.
Table 1: Generalized Reaction Conditions for Solid-Phase Synthesis using a this compound-derived Linker
| Step | Reagent/Solvent | Concentration | Time | Temperature |
| Resin Swelling | Dichloromethane (DCM) | - | 30 min | Room Temp. |
| First Amino Acid Coupling | Fmoc-Amino Acid, DIC, Oxyma | 4 eq. | 2 h | Room Temp. |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10 min | Room Temp. |
| Subsequent Amino Acid Coupling | Fmoc-Amino Acid, HATU, DIEA | 4 eq. | 1 h | Room Temp. |
| Final Cleavage & Deprotection | TFA/H₂O/TIS (95:2.5:2.5) | - | 2-3 h | Room Temp. |
Table 2: Comparison of Cleavage Conditions for Various Benzylamine-Type Linkers
| Linker Type | Substituents | Typical Cleavage Cocktail | Cleavage Time | Product |
| Rink Amide | 2,4-Dimethoxy | 95% TFA | 1-2 h | Peptide Amide |
| PAL | 5-(4-Aminomethyl-3,5-dimethoxyphenoxy)valeric acid | 95% TFA | 1-2 h | Peptide Amide |
| Hypothetical Linker | 2-Fluoro-6-methoxy | 95% TFA | 2-3 h (estimated) | Peptide Amide |
Experimental Protocols
Protocol 1: Attachment of the First Amino Acid to the Resin
-
Resin Swelling: Swell the this compound-functionalized resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), Oxyma (4 eq.), and N,N'-Diisopropylcarbodiimide (DIC, 4 eq.) in N,N-Dimethylformamide (DMF).
-
Coupling Reaction: Drain the DCM from the resin and add the prepared amino acid solution. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIEA) in DMF for 30 minutes.
-
Washing: Wash the resin as described in step 4.
Protocol 2: Peptide Elongation (Example for one cycle)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
Coupling: Add the next Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF to the resin. Agitate for 1 hour.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and any N-terminal modification, wash the resin with DCM (5x) and dry it under vacuum for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Product Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for solid-phase synthesis using a benzylamine-type linker.
Caption: Generalized acid-catalyzed cleavage mechanism.
Conclusion
The hypothetical use of this compound as a linker precursor in solid-phase organic synthesis presents an intriguing option for researchers. The electronic properties of the fluoro and methoxy substituents are poised to offer a unique level of acid lability, potentially allowing for tailored cleavage conditions. The protocols and data presented herein provide a foundational guide for the development and optimization of this novel linker system. Further empirical studies would be necessary to fully characterize its stability, reactivity, and scope of application in the synthesis of peptide amides and other complex organic molecules.
Application Note: A Scalable Synthetic Approach to 2-Fluoro-6-methoxybenzylamine Derivatives
Introduction
2-Fluoro-6-methoxybenzylamine and its derivatives are valuable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a fluorine atom and a methoxy group on the aromatic ring can impart unique properties to the final products, such as enhanced metabolic stability and binding affinity.[1][2] This application note provides a detailed, two-step synthetic protocol for the scale-up production of this compound, starting from commercially available 2,6-difluorobenzonitrile. The described methods are intended for researchers, scientists, and professionals in drug development and process chemistry.
Overall Synthetic Pathway
The synthesis involves a two-step process:
-
Nucleophilic Aromatic Substitution: Synthesis of the intermediate, 2-Fluoro-6-methoxybenzonitrile, from 2,6-difluorobenzonitrile and sodium methoxide.
-
Catalytic Hydrogenation: Reduction of the nitrile group of the intermediate to the corresponding primary amine, yielding the final product, this compound.
Overall synthetic scheme for this compound.
Part 1: Scale-up Synthesis of 2-Fluoro-6-methoxybenzonitrile
This protocol details the synthesis of the key intermediate, 2-Fluoro-6-methoxybenzonitrile, from 2,6-difluorobenzonitrile.
Experimental Protocol
Workflow for the synthesis of 2-Fluoro-6-methoxybenzonitrile.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2,6-Difluorobenzonitrile | 1897-52-5 | 139.1 | 1.0 |
| Sodium Methoxide | 124-41-4 | 54.02 | 1.1 |
| Methanol | 67-56-1 | 32.04 | Solvent |
| Toluene | 108-88-3 | 92.14 | Extraction Solvent |
| Water | 7732-18-5 | 18.02 | Quenching/Washing |
| Brine | N/A | N/A | Washing |
Procedure:
-
Reaction Setup: Charge a suitable reactor with methanol and sodium methoxide. Stir the mixture until the sodium methoxide is fully dissolved. Cool the solution to 0-5 °C using a chiller.
-
Addition of Starting Material: Slowly add 2,6-difluorobenzonitrile to the cooled solution, maintaining the internal temperature below 10 °C. The addition should be controlled to manage the exotherm.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by HPLC until the consumption of the starting material is complete (typically 2-4 hours).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water, while maintaining the temperature below 20 °C. Add toluene to the mixture and stir.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Concentrate the organic layer under reduced pressure to precipitate the product. Filter the solid, wash with a minimal amount of cold heptane, and dry under vacuum to afford 2-Fluoro-6-methoxybenzonitrile as a white to off-white solid.[3]
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 103-105 °C[4] |
| Appearance | White crystalline powder |
Scale-up Considerations:
-
Heat Management: The reaction is exothermic. For large-scale production, a reactor with efficient cooling capacity is crucial. The rate of addition of the 2,6-difluorobenzonitrile should be carefully controlled to maintain the desired temperature range.
-
Reagent Handling: Sodium methoxide is a hazardous and moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: While methanol is used as both a reactant and a solvent, for larger scales, the use of a co-solvent like THF might be considered to improve solubility and stirring.
-
Product Isolation: For large-scale filtration, equipment such as a Nutsche filter dryer is recommended to ensure efficient solid-liquid separation and drying.
Part 2: Scale-up Synthesis of this compound
This protocol describes the reduction of 2-Fluoro-6-methoxybenzonitrile to the final product, this compound, via catalytic hydrogenation.
Experimental Protocol
Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Fluoro-6-methoxybenzonitrile | 94088-46-7 | 151.14 | 1.0 eq |
| Raney Nickel | 7440-02-0 | 58.69 | ~13% w/w |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 | ~0.64 vol |
| Methanol | 67-56-1 | 32.04 | Solvent |
| Hydrogen | 1333-74-0 | 2.02 | Reagent |
Procedure:
-
Reactor Charging: In a high-pressure autoclave, prepare a solution of 2-Fluoro-6-methoxybenzonitrile in methanol and ammonium hydroxide.[5]
-
Catalyst Addition: Under an inert atmosphere, carefully add the Raney Nickel catalyst to the reactor.[5]
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 25 atm and heat the mixture to 40 °C with vigorous stirring.[5] The reaction is monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: After the reaction is complete (typically 8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.[5] Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil by vacuum distillation to yield this compound as a colorless oil.[5][6]
Quantitative Data:
| Parameter | Value |
| Typical Yield | 50-60%[5] |
| Purity (by GC/HPLC) | >97%[6] |
| Boiling Point | 76-77 °C @ 3.2 mmHg[6] |
| Appearance | Clear liquid[6] |
Scale-up Considerations:
-
Safety with Hydrogen and Catalyst: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated area with appropriate safety measures. Raney Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.
-
High-Pressure Reactor: A certified high-pressure reactor (autoclave) with appropriate safety features (burst disc, pressure relief valve) is mandatory for this reaction.
-
Catalyst Filtration: On a large scale, the filtration of the pyrophoric catalyst needs to be performed carefully. The filter cake should be kept wet with solvent at all times to prevent ignition.
-
Ammonium Hydroxide: The addition of ammonium hydroxide helps to suppress the formation of secondary amine byproducts. The concentration and amount should be carefully controlled.
-
Purification: Vacuum distillation is an effective method for purification at scale. A distillation setup with a fractionating column can be used to achieve high purity.
The synthetic routes and protocols detailed in this application note provide a robust and scalable method for the production of this compound. By carefully considering the scale-up recommendations, researchers and process chemists can safely and efficiently produce this valuable intermediate for various applications in the life sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-氟-6-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 150517-75-2 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-6-methoxybenzylamine, a key intermediate in pharmaceutical and agrochemical research.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main industrial synthesis methods for this compound are:
-
Reductive Amination of 2-Fluoro-6-methoxybenzaldehyde: This is a widely used one-pot reaction where the aldehyde is reacted with an amine source (commonly ammonia) in the presence of a reducing agent.[2][3]
-
Reduction of 2-Fluoro-6-methoxybenzonitrile: This method involves the reduction of the corresponding benzonitrile using a catalyst, such as Raney Nickel, under a hydrogen atmosphere.
Q2: Which synthetic route is generally preferred?
A2: The choice of route often depends on the availability of starting materials, scale of the reaction, and safety considerations. Reductive amination is a very common and versatile method for amine synthesis.[2][3] The reduction of the benzonitrile is also a viable industrial method.
Q3: What are the most common challenges encountered in the synthesis of this compound?
A3: The most frequently reported issues include low product yield, the formation of impurities, and difficulties in product purification. Specific challenges can vary depending on the chosen synthetic route.
Troubleshooting Guides
Low Product Yield
Low yields are a common issue that can often be resolved by carefully examining the reaction conditions.
Problem: My reductive amination reaction is resulting in a low yield of this compound.
| Potential Cause | Suggested Solution |
| Incomplete Imine Formation | The initial condensation of the aldehyde and amine to form an imine is a critical step. Ensure anhydrous conditions, as water can inhibit imine formation. Consider adding a dehydrating agent like magnesium sulfate or molecular sieves. A mildly acidic catalyst, such as acetic acid, can also promote this step. |
| Suboptimal Reducing Agent | The choice of reducing agent is crucial. For the reductive amination of aldehydes, milder reducing agents are often preferred to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective and mild reagent for this purpose.[2][3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[2][5] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting aldehyde.[6] |
| Incorrect Reaction pH | The pH of the reaction mixture can significantly impact the rate of imine formation and the stability of the reducing agent. A slightly acidic pH (around 5-6) is generally optimal for imine formation. |
| Low Quality of Starting Materials | Ensure the purity of the 2-Fluoro-6-methoxybenzaldehyde, as impurities can interfere with the reaction. |
Problem: The reduction of 2-Fluoro-6-methoxybenzonitrile is giving a poor yield.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The activity of the Raney Nickel catalyst is crucial for this reaction. Ensure the catalyst is fresh or properly activated. |
| Insufficient Hydrogen Pressure | The reaction is typically carried out under a hydrogen atmosphere. Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. |
| Inadequate Reaction Time or Temperature | The reaction may require sufficient time and temperature to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
Impurity Formation
The presence of impurities can complicate the purification process and affect the quality of the final product.
Problem: I am observing significant side products in my reductive amination reaction.
| Potential Side Product | Formation Mechanism | Mitigation Strategy |
| 2-Fluoro-6-methoxybenzyl alcohol | Reduction of the starting aldehyde by the reducing agent. This is more common with less selective reducing agents like NaBH₄.[6] | Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][4] |
| Over-alkylation Products (Di- or Tri-substituted amines) | The newly formed primary amine can react further with the aldehyde. | Use a large excess of the ammonia source. A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also minimize this side reaction.[4] |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in the "Low Product Yield" section. | Re-evaluate the reaction conditions, including reaction time, temperature, and reagent stoichiometry. |
Data Presentation
The following table summarizes typical yields for different synthetic routes to this compound.
| Synthetic Route | Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) |
| Reductive Amination of 2-Fluoro-6-methoxybenzaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | High (typically >80%)[3][4] |
| Reductive Amination of 2-Fluoro-6-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Room Temperature | Moderate to High[1][7] |
| Reduction of 2-Fluoro-6-methoxybenzonitrile | Raney Nickel / H₂ | Methanol (MeOH) with Ammonium Hydroxide | 40°C | 54% |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Fluoro-6-methoxybenzaldehyde using Sodium Triacetoxyborohydride
This protocol is a general procedure and may require optimization for specific experimental setups.
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-Fluoro-6-methoxybenzaldehyde (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a solution of ammonia in methanol (a large excess, e.g., 7N solution, 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[2]
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Reduction of 2-Fluoro-6-methoxybenzonitrile using Raney Nickel
-
Reaction Setup:
-
In a high-pressure autoclave, combine 2-Fluoro-6-methoxybenzonitrile, methanol, and ammonium hydroxide.
-
Add Raney Nickel catalyst to the mixture.
-
-
Reduction:
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 25 atm).
-
Heat the reaction mixture to 40°C and stir for approximately 8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation under reduced pressure.
-
Visualizations
Caption: Reductive amination pathway for the synthesis of this compound.
Caption: Reduction of 2-Fluoro-6-methoxybenzonitrile to this compound.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. scispace.com [scispace.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
Purification challenges of 2-Fluoro-6-methoxybenzylamine products
This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of 2-Fluoro-6-methoxybenzylamine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized by nitrile reduction?
A1: The most common impurities encountered during the synthesis of this compound via the reduction of 2-Fluoro-6-methoxybenzonitrile are typically:
-
Unreacted Starting Material: 2-Fluoro-6-methoxybenzonitrile.
-
Secondary and Tertiary Amines: These are formed as byproducts during the reduction process. The intermediate imine can react with the final primary amine product, leading to the formation of bis(2-fluoro-6-methoxybenzyl)amine (a secondary amine) and, to a lesser extent, tris(2-fluoro-6-methoxybenzyl)amine (a tertiary amine).[1][2] The addition of ammonia during catalytic hydrogenation can help to suppress the formation of these byproducts.[2][3]
-
Residual Catalyst: Traces of the reduction catalyst, such as Raney Nickel.
-
Solvent Residues: Residual solvents from the reaction and workup, such as methanol or ethanol.
Q2: My final product purity is lower than expected after distillation. What could be the issue?
A2: While vacuum distillation is a common purification method for this compound, its effectiveness can be limited by the presence of impurities with close boiling points.[4] If the secondary amine impurity, bis(2-fluoro-6-methoxybenzyl)amine, is present in significant amounts, it can be difficult to separate from the desired product by distillation alone due to its higher molecular weight but potentially similar volatility under vacuum. In such cases, additional purification steps like acid-base extraction or column chromatography may be necessary.
Q3: How can I improve the purity of my this compound product?
A3: To improve the purity of your product, consider the following techniques:
-
Acid-Base Extraction: As a primary amine, this compound can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can yield a significantly purer product.
-
Column Chromatography: Silica gel column chromatography can be effective for separating the desired primary amine from less polar impurities like the starting nitrile and more polar impurities like the secondary and tertiary amine byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
Derivatization: In challenging cases, the primary amine can be temporarily converted to a solid derivative (e.g., a benzamide or a salt), which can be purified by recrystallization. The pure derivative can then be hydrolyzed back to the primary amine.
Q4: Are there any known biological activities or signaling pathways associated with this compound?
A4: this compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[5] Its value lies in its unique structure, which serves as a building block for more complex molecules.[5] There is no readily available information to suggest that this compound itself has specific biological activities or is directly involved in signaling pathways. Its significance is in its role as a precursor to biologically active molecules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity after Distillation | Co-distillation with impurities having similar boiling points (e.g., secondary amine). | 1. Perform an acid-base extraction prior to distillation. 2. Utilize fractional distillation with a longer column and careful temperature control. 3. Employ column chromatography for separation. |
| Presence of Starting Material (Nitrile) in Final Product | Incomplete reduction reaction. | 1. Increase reaction time or temperature. 2. Use a higher catalyst loading or fresh catalyst. 3. Ensure efficient stirring to maintain catalyst suspension. |
| Significant Secondary/Tertiary Amine Impurities | Reaction of the primary amine product with the imine intermediate. | 1. Add ammonia or ammonium hydroxide to the reaction mixture to compete with the primary amine for reaction with the imine.[2][3] 2. Optimize reaction conditions (lower temperature, shorter time) to favor primary amine formation. |
| Poor Peak Shape (Tailing or Splitting) in HPLC Analysis | Interaction of the basic amine with acidic silanol groups on the silica-based column; equilibrium between the free base and its protonated form on the column. | 1. Add a competing amine (e.g., triethylamine) to the mobile phase. 2. Use a mobile phase with a pH that ensures the amine is fully protonated (e.g., using formic acid or trifluoroacetic acid as a modifier). 3. Employ a column specifically designed for basic compounds. |
| Product Discoloration (Yellowing) upon Storage | Air oxidation of the amine. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). 2. Keep the product in a sealed, airtight container in a cool, dark place. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. The primary amine will be protonated and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Organic Wash (Optional): Combine the acidic aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide, with stirring until the solution is basic (pH > 10). This will deprotonate the amine, causing it to separate out.
-
Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purity Analysis by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with a modifier. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient might be from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.
Visualizations
References
Troubleshooting guide for 2-Fluoro-6-methoxybenzylamine based synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the catalytic hydrogenation of 2-Fluoro-6-methoxybenzonitrile. This is typically carried out using a Raney nickel catalyst under a hydrogen atmosphere in a solvent like methanol, often with the addition of ammonium hydroxide to improve selectivity for the primary amine.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Inactive Catalyst: The Raney nickel catalyst may have lost its activity due to improper storage or handling.
-
Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low for the reaction to proceed efficiently.
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
-
Poor Quality Starting Material: The 2-Fluoro-6-methoxybenzonitrile starting material may contain impurities that inhibit the catalyst.
-
Formation of Byproducts: Side reactions may be consuming the starting material or the product.
Q3: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A3: The common impurities in the synthesis of benzylamines from nitriles include:
-
Secondary Amine: Bis(2-fluoro-6-methoxybenzyl)amine can form through the reaction of the primary amine product with an imine intermediate.
-
Tertiary Amine: Tris(2-fluoro-6-methoxybenzyl)amine is also a possible byproduct, though generally less common than the secondary amine.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-Fluoro-6-methoxybenzonitrile.
-
Aldehyde: Partial reduction and hydrolysis of the nitrile can lead to the formation of 2-Fluoro-6-methoxybenzaldehyde.
Q4: Can the fluorine or methoxy groups react under the synthesis conditions?
A4: While generally stable, under harsh catalytic hydrogenation conditions, there is a possibility of:
-
Hydrodefluorination: The fluorine atom on the aromatic ring could be replaced by a hydrogen atom. This is more likely with certain catalysts like palladium under forcing conditions.
-
Ether Cleavage: The methoxy group could potentially be cleaved, although this is less common under typical nitrile reduction conditions.
Q5: How should I purify the final product?
A5: The most common method for purifying this compound is vacuum distillation.[1] For removing polar impurities, an aqueous workup with a mild acid and base can be performed before distillation. If distillation is not sufficient, column chromatography on silica gel can be employed. Another technique for purifying benzylamines involves dissolving the crude product in a non-polar solvent and precipitating the amine as its hydrochloride salt by adding HCl in an ethereal solution. The salt can then be filtered, washed, and the free amine can be regenerated by treatment with a base.
Q6: What are the recommended storage conditions for this compound?
A6: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[1] It is a liquid that should be kept in a tightly sealed container.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Raney Nickel catalyst. | Use freshly prepared or a new batch of Raney Nickel. Ensure it has been stored properly under water or a suitable solvent to prevent oxidation. |
| Insufficient hydrogen pressure or leaks in the system. | Check the hydrogen source and ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 25 atm). | |
| Low reaction temperature. | Increase the reaction temperature to the recommended value (e.g., 40 °C). | |
| Catalyst poisoning. | Ensure the starting material and solvent are of high purity and free from sulfur or other catalyst poisons. | |
| Low Selectivity for the Primary Amine (Formation of Secondary/Tertiary Amines) | Reaction of the primary amine product with the imine intermediate. | Add ammonium hydroxide to the reaction mixture. Ammonia helps to suppress the formation of secondary and tertiary amines by reacting with the imine intermediate to regenerate the primary amine.[2][3] |
| High reaction temperature or prolonged reaction time. | Optimize the reaction time and temperature to maximize the formation of the primary amine without promoting side reactions. Monitor the reaction progress by TLC or GC. | |
| Formation of 2-Fluoro-6-methoxybenzaldehyde | Incomplete reduction and hydrolysis of the imine intermediate. | Ensure complete reduction by using a sufficient amount of reducing agent and appropriate reaction conditions. A thorough aqueous workup can help to separate the aldehyde from the desired amine. |
| Evidence of Defluorination | Use of a highly active hydrogenation catalyst (e.g., Palladium on Carbon) or harsh conditions. | Use a less aggressive catalyst like Raney Nickel. If Palladium must be used, employ milder conditions (lower temperature and pressure). |
| Difficulty in Purifying the Product | Presence of closely boiling impurities. | For distillation, use a fractionating column to improve separation. If distillation is ineffective, consider converting the amine to its hydrochloride salt, recrystallizing it, and then liberating the free amine. |
| Product is a liquid at room temperature. | Vacuum distillation is the preferred method for purifying liquid amines.[1][4] |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on a general procedure for the reduction of 2-Fluoro-6-methoxybenzonitrile.
Materials:
-
2-Fluoro-6-methoxybenzonitrile
-
Raney Nickel (slurry in water)
-
Methanol
-
Ammonium Hydroxide (28-30%)
-
Hydrogen gas
-
Autoclave/high-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
In a suitable autoclave, add 2-Fluoro-6-methoxybenzonitrile.
-
Add methanol as the solvent.
-
Carefully add the Raney Nickel catalyst. The amount should be determined based on the scale of the reaction (a typical starting point is 5-10% by weight of the nitrile).
-
Add ammonium hydroxide to the mixture.
-
Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 25 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) with stirring.
-
Maintain the reaction under these conditions for a set period (e.g., 8 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil by vacuum distillation to yield this compound as a colorless oil.
Expected Yield: Approximately 54%.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-Fluoro-6-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-6-methoxybenzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Purity of this compound After Synthesis
If the initial purity of your this compound is lower than the typical >97%, it is likely due to incomplete reaction or the presence of side-products.
-
Potential Cause 1: Unreacted Starting Material. The presence of unreacted 2-Fluoro-6-methoxybenzonitrile is a common impurity.
-
Solution: Optimize the reduction reaction conditions. Ensure the Raney nickel catalyst is active and used in the correct proportion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Potential Cause 2: Formation of Secondary and Tertiary Amines. During the reduction of nitriles, the intermediate imine can react with the newly formed primary amine, leading to the formation of secondary and tertiary amine by-products.
-
Solution: The formation of these by-products can be minimized by conducting the reaction in the presence of ammonia, which helps to suppress the side reactions.
-
Potential Cause 3: Oxidation and Condensation Products. Benzylamines can be susceptible to oxidation and condensation, which can lead to the formation of imine dimers and other impurities, especially if exposed to air for extended periods.
-
Solution: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) and proceed with purification steps promptly after synthesis.
Issue 2: Difficulty in Removing Impurities by a Single Purification Method
A single purification technique may not be sufficient to remove all impurities to the desired level.
-
Solution: A multi-step purification strategy is often necessary. Consider a combination of techniques such as acid-base extraction to remove non-basic impurities, followed by vacuum distillation to separate the product from less volatile or more volatile components. For very high purity requirements, column chromatography can be employed as a final polishing step.
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding the purification of this compound.
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities include:
-
Unreacted Starting Material: 2-Fluoro-6-methoxybenzonitrile.
-
Reaction By-products: Secondary and tertiary amines formed during the nitrile reduction.
-
Catalyst Residues: Traces of the Raney nickel catalyst.
-
Solvent Residues: Residual solvents from the reaction and work-up, such as methanol or ethanol.
Q2: Which purification method is most effective for removing the bulk of impurities?
A2: For removing a significant portion of both acidic and neutral impurities, acid-base extraction is a highly effective initial purification step. This method selectively isolates the basic this compound from non-basic compounds.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities are often due to oxidation by-products. These can sometimes be removed by treating a solution of the amine with a small amount of activated carbon, followed by filtration and subsequent purification by distillation or chromatography.
Q4: My purified this compound is degrading upon storage. How can I prevent this?
A4: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to minimize degradation.[1] Exposure to air and light should be avoided.
Data Presentation
The following tables summarize the expected purity of this compound after applying various purification techniques. The initial purity of the crude product is assumed to be 95%.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) |
| Acid-Base Extraction | 95.0 | 97.5 | 85-95 |
| Vacuum Distillation | 97.5 | 99.5 | 80-90 |
| Column Chromatography | 99.5 | >99.8 | 70-85 |
| Combined Purification Strategy | Purity After Each Step (%) |
| Crude Product | 95.0 |
| After Acid-Base Extraction | 97.5 |
| After Vacuum Distillation | 99.5 |
| After Column Chromatography | >99.8 |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.
-
Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.
-
Back-Extraction: Extract the liberated free amine back into an organic solvent (diethyl ether or dichloromethane). Repeat this extraction three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities and those with significantly different boiling points. The reported boiling point is 76-77°C at 3.2 mmHg.[1]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Drying: The crude amine should be thoroughly dried before distillation, for example, over potassium hydroxide (KOH) pellets.
-
Distillation: Heat the flask containing the crude amine in a heating mantle. Gradually reduce the pressure to the desired level.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
Protocol 3: Purification by Column Chromatography
This protocol is for achieving high purity and is typically performed after initial purification by other methods. Due to the basic nature of the amine, modifications to standard silica gel chromatography are necessary to prevent streaking and poor recovery.
-
Stationary Phase Selection: Use either amine-functionalized silica gel or standard silica gel deactivated with triethylamine. To deactivate, prepare a slurry of silica gel in the chosen eluent containing 1-2% triethylamine.
-
Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by TLC analysis to achieve an Rf value of 0.2-0.4 for the product. Remember to include 1-2% triethylamine in the eluent.
-
Column Packing: Pack the column with the chosen stationary phase using the wet slurry method.
-
Sample Loading: Dissolve the partially purified amine in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate the workflows for the purification of this compound.
Caption: General multi-step purification workflow.
Caption: Decision pathway for acid-base extraction.
Caption: Logical steps for troubleshooting low purity.
References
Stability issues of 2-Fluoro-6-methoxybenzylamine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-6-methoxybenzylamine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in acidic environments.
Issue 1: Unexpected Degradation of this compound in Acidic Media
-
Question: My analytical results show a decrease in the concentration of this compound and the appearance of new peaks after treatment with acid. What could be the cause?
-
Answer: this compound, like other benzylamines and methoxy-substituted aromatic compounds, can be susceptible to degradation under acidic conditions. The primary amine group can be protonated, and the methoxy group's ether linkage can undergo acid-catalyzed hydrolysis, especially under harsh conditions (e.g., strong acids, elevated temperatures).[1] This can lead to the formation of degradation products.
Issue 2: Formation of Impurities During Synthesis or Purification Steps Involving Acids
-
Question: I am using an acidic mobile phase for the purification of this compound by HPLC and observing impurity formation. How can I mitigate this?
-
Answer: The use of strong acids in the mobile phase can promote the degradation of the compound on the column. Consider using a weaker acid or a buffer system to maintain a less aggressive pH. Additionally, minimizing the exposure time of the compound to the acidic mobile phase by optimizing the purification method can help reduce degradation. Forced degradation studies are often performed to understand the chemical behavior of a molecule and help in developing stable formulations and analytical methods.[2][3][4]
Issue 3: Inconsistent Results in Biological Assays Performed in Acidic Buffers
-
Question: I am observing variable results in my biological assays where this compound is dissolved in an acidic buffer. Could this be a stability issue?
-
Answer: Yes, instability in the assay buffer could lead to a lower effective concentration of the active compound, resulting in inconsistent results. It is crucial to assess the stability of this compound in the specific buffer system and under the assay conditions (temperature, duration).
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in acidic conditions?
A1: Based on the chemical structure, two primary degradation pathways are plausible under acidic conditions:
-
Acid-catalyzed hydrolysis of the methoxy group: The ether linkage of the methoxy group can be cleaved by strong acids, leading to the formation of 2-Fluoro-6-hydroxybenzylamine and methanol.[1]
-
Reactions involving the benzylamine moiety: While the primary amine itself is generally stable to acid, the overall electronic properties of the molecule could make the benzylic position susceptible to other reactions, although this is less likely to be the primary degradation route compared to ether hydrolysis.
The following diagram illustrates a potential degradation pathway:
Caption: Potential degradation pathway of this compound under acidic conditions.
Q2: How can I perform a stability study of this compound under acidic conditions?
A2: A forced degradation study can be conducted to assess stability. This involves subjecting a solution of the compound to various acidic conditions and monitoring its degradation over time.[2][3][4] A typical experimental workflow is as follows:
References
Technical Support Center: Optimizing Coupling Reactions with 2-Fluoro-6-methoxybenzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 2-Fluoro-6-methoxybenzylamine. The guidance addresses common challenges arising from the substrate's steric hindrance and electronic properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the cross-coupling of this compound, offering systematic approaches to problem-solving.
Issue 1: Low to No Product Yield in C-N Cross-Coupling Reactions
Q1: My Buchwald-Hartwig amination with this compound is showing poor conversion. What are the primary factors to investigate?
A1: Low yields with this substrate are often linked to its structure: the ortho-fluoro and methoxy groups create significant steric hindrance, which can impede the catalyst.[1] Key areas to troubleshoot include the catalyst system, base, and reaction conditions.
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount for overcoming steric hindrance.[1][2] Bulky, electron-rich biarylphosphine ligands are often required to facilitate the reaction.[3][4] Using pre-formed catalysts (precatalysts) can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[2][5]
-
Base Selection: The base is critical for the catalytic cycle.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures.[2]
-
Reaction Conditions: Ensure a strictly inert atmosphere (argon or nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[2][3] Solvents must be anhydrous and capable of dissolving the reactants and base.[2] Toluene, dioxane, and THF are common choices.[2][6]
Q2: I suspect my palladium catalyst is decomposing, as I see a black precipitate (palladium black). What causes this and how can I prevent it?
A2: The formation of palladium black indicates the active catalyst has fallen out of the catalytic cycle and aggregated.[7] This can be caused by:
-
High Temperatures: While heat is often necessary (typically 80-110 °C), excessive temperatures can lead to thermal decomposition.[2][7] Consider lowering the temperature and extending the reaction time.[7]
-
Ligand Oxidation: Phosphine ligands can be oxidized by trace amounts of air, which deactivates the catalyst.[8] Rigorous degassing of solvents and maintaining an inert atmosphere throughout the experiment is crucial to prevent this.[8]
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center. If the ligand is not bulky enough, it may not adequately protect the metal, leading to decomposition.[7]
Issue 2: Catalyst and Condition Selection
Q3: What is a good starting point for selecting a catalyst system for coupling this compound with an aryl halide?
A3: For sterically hindered substrates, a robust catalyst system is essential. A highly effective starting point involves using a modern palladium precatalyst with a bulky biarylphosphine ligand. These systems are designed to be highly active and reliable. Consider screening a few different ligands to find the optimal choice for your specific coupling partners.[5]
Q4: How do I choose the correct base and solvent for my reaction?
A4: Base and solvent selection are interdependent and substrate-specific.
-
Base: For general C-N couplings, NaOtBu is a strong and effective base.[2] If your substrates have base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ are better alternatives, though they may require higher temperatures.[2][8]
-
Solvent: The solvent must dissolve all components. Toluene and dioxane are excellent, commonly used solvents for Buchwald-Hartwig reactions.[2][6] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[2]
Data Presentation: Recommended Starting Conditions
The tables below summarize recommended starting points for optimizing the Buchwald-Hartwig amination of this compound. Conditions should be optimized for each specific substrate combination.
Table 1: Recommended Catalyst Systems for Initial Screening
| Palladium Source | Ligand | Typical Loading (mol%) | Rationale |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | Effective for sterically hindered amines.[1] |
| Pd(OAc)₂ | RuPhos | 1-2% Pd, 2-4% Ligand | Excellent for challenging C-N couplings.[8] |
| BrettPhos Pd G3 | BrettPhos | 1-2% | Precatalyst designed for primary amines.[9] |
| Pd₂(dba)₃ | DavePhos | 1-2% Pd, 2-4% Ligand | Good choice for heterocyclic substrates.[9] |
Table 2: General Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Notes | Citations |
|---|---|---|---|
| Base | NaOtBu (1.4 equiv) | Strong, general-purpose base. | [2][10] |
| K₃PO₄ or Cs₂CO₃ (2.0 equiv) | Milder options for base-sensitive substrates. | [2][8] | |
| Solvent | Toluene or 1,4-Dioxane | Common, effective, and non-inhibitory solvents. | [2][6][7] |
| Temperature | 80-110 °C | Typical range; adjust based on reactivity and stability. | [2][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation and deactivation. |[2][3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a representative starting protocol that may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask or vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). If using a precatalyst, add it directly (1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. The solvent should be sparged with inert gas for at least 30 minutes before use.[1]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.[7] Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
By-product analysis in the synthesis of 2-Fluoro-6-methoxybenzylamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoro-6-methoxybenzylamine, with a focus on by-product analysis and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and its primary starting material?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 2-Fluoro-6-methoxybenzonitrile.[1] This process typically involves reacting the nitrile with a hydrogen source over a metal catalyst.
Q2: What are the expected, common by-products in the synthesis of this compound via nitrile reduction?
A2: The catalytic hydrogenation of benzonitriles can be challenging in terms of selectivity.[2] Key potential by-products include:
-
Unreacted Starting Material: Residual 2-Fluoro-6-methoxybenzonitrile due to incomplete conversion.
-
Secondary Amine (Dimer): Formation of N-(2-Fluoro-6-methoxybenzyl)-2-fluoro-6-methoxybenzylamine. This occurs when the initially formed primary amine reacts with an intermediate imine.[2]
-
Intermediate Imine: The N-(2-Fluoro-6-methoxybenzyl)imine may be present, though often transient.
-
Hydrogenolysis Products: In some cases, particularly with palladium catalysts, cleavage of the C-CN bond can lead to the formation of 2-fluoro-6-methoxytoluene.[3]
-
De-fluorinated Products: Depending on the catalyst and reaction conditions, the fluorine atom could be replaced by hydrogen, leading to 2-methoxybenzylamine.
Q3: Which analytical techniques are best suited for identifying and quantifying these by-products?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components of the reaction mixture, including the starting material, product, and many common by-products.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile compounds and for quantification. A UV detector is often used, with wavelengths around 210 nm or 256 nm being effective for benzylamine derivatives.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for unambiguous structure elucidation of isolated impurities and for determining the purity of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield of this compound with Significant Unreacted Starting Material.
-
Potential Causes:
-
Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or used in an insufficient amount.
-
Low Hydrogen Pressure: The pressure of the hydrogen gas may be too low for the reaction to proceed to completion.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to run long enough or at a high enough temperature.
-
Poor Mass Transfer: Inefficient stirring can limit the interaction between the gaseous hydrogen, the liquid phase, and the solid catalyst.
-
-
Recommended Solutions:
-
Catalyst Check: Use fresh, high-quality catalyst. Consider a modest increase in catalyst loading. Common catalysts for nitrile hydrogenation include Raney Nickel, Palladium on Carbon (Pd/C), and various Ruthenium complexes.[2][7][8]
-
Optimize Conditions: Systematically increase hydrogen pressure, reaction temperature, and/or reaction time. Monitor the reaction progress by GC or TLC to determine the optimal endpoint.
-
Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid contact.
-
Problem 2: High Levels of Secondary Amine By-product Detected.
-
Potential Causes:
-
The formation of secondary amines is a common issue in nitrile hydrogenation, arising from the reaction between the primary amine product and the intermediate imine.[2]
-
Certain catalysts and solvents can promote the formation of these dimeric impurities.
-
Elevated temperatures can sometimes favor secondary amine formation.
-
-
Recommended Solutions:
-
Catalyst Selection: Choose catalysts known to be selective for primary amine formation. While Pd/C can be used, catalysts based on Nickel, Cobalt, or Ruthenium are often reported for high primary amine selectivity.[2][7][8]
-
Use of Additives: The addition of ammonia to the reaction mixture can often suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[7]
-
Solvent Choice: The choice of solvent can influence selectivity. Alcohols like ethanol or methanol are commonly used.
-
Temperature Control: Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to disfavor the side reaction.
-
Illustrative Data: Effect of Catalyst on Benzonitrile Hydrogenation
The following table, based on general principles of nitrile hydrogenation, illustrates how catalyst choice can influence product distribution. Note: This is generalized data for illustrative purposes.
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Primary Amine Selectivity (%) | Secondary Amine Selectivity (%) | Other By-products (%) |
| 5% Pd/C | 100 | 40 | ~70% | ~25% | ~5% (Hydrogenolysis) |
| Raney Ni | 120 | 50 | >90% | <8% | <2% |
| Co/MgO | 120 | 40 | >95% | <5% | <1% |
Experimental Protocols
Protocol: GC-MS Analysis of Reaction Mixture
This protocol outlines a general method for analyzing the composition of the crude reaction mixture.
-
Sample Preparation:
-
Quench a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove the heterogeneous catalyst.
-
Dilute the filtered sample 1:100 with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
GC-MS Instrument Conditions (Example):
-
GC Column: Agilent DB-5MS (or equivalent), 30 m x 0.25 mm id x 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative percentage of each component (area %) to estimate the purity and by-product profile. Note that for accurate quantification, calibration with authentic standards is required.
-
Visual Workflow and Pathway Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. Benzylamine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-Fluoro-6-methoxybenzylamine and 2-Chloro-6-methoxybenzylamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-fluoro-6-methoxybenzylamine and 2-chloro-6-methoxybenzylamine, two key intermediates in pharmaceutical and agrochemical synthesis. We will delve into their synthetic routes, comparative reactivity based on electronic effects, and their applications as building blocks for complex molecules, supported by experimental data and detailed protocols.
Introduction
This compound and 2-chloro-6-methoxybenzylamine are substituted benzylamines that serve as crucial structural motifs in medicinal chemistry. The presence and nature of the halogen at the ortho position, in conjunction with the methoxy group, significantly influence the physicochemical properties and biological activity of the resulting target molecules. The choice between a fluoro or chloro substituent can impact metabolic stability, binding affinity, and lipophilicity, making a comparative understanding of their synthesis and reactivity essential for rational drug design.[1][2]
Comparison of Synthetic Routes
The most common and analogous synthetic pathway to both this compound and 2-chloro-6-methoxybenzylamine is the reduction of their corresponding benzonitrile precursors. This method is widely applicable for the synthesis of benzylamines from various substituted benzonitriles.[3][4]
Synthesis of this compound
A documented method for the synthesis of this compound involves the catalytic hydrogenation of 2-fluoro-6-methoxybenzonitrile using Raney nickel.[5]
Representative Synthesis of 2-Chloro-6-methoxybenzylamine
Quantitative Synthesis Data
| Parameter | This compound | 2-Chloro-6-methoxybenzylamine (Representative) |
| Precursor | 2-Fluoro-6-methoxybenzonitrile | 2-Chloro-6-methoxybenzonitrile |
| Catalyst | Raney Nickel | Raney Nickel |
| Reducing Agent | Hydrogen Gas | Hydrogen Gas |
| Solvent | Methanol, Ammonium Hydroxide | Methanol, Ammonium Hydroxide |
| Temperature | 40 °C | Typically 40-100 °C |
| Pressure | 25 atm | Typically 10-25 atm |
| Reaction Time | 8 hours | Typically 4-8 hours |
| Yield | 54%[5] | Good to Excellent (Expected) |
Experimental Protocols
Protocol 1: Synthesis of this compound[5]
-
Reaction Setup: To a 1.0 L methanol solution containing crude 2-fluoro-6-methoxybenzonitrile (228 g) and 145 mL of ammonium hydroxide, add 30 g of Raney nickel catalyst.
-
Hydrogenation: Transfer the reaction mixture to an autoclave. Stir the mixture at 40 °C under a hydrogen atmosphere of 25 atm for 8 hours.
-
Work-up: After the reaction is complete, remove the catalyst by filtration.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a light yellow oil. Purify the oily residue by vacuum distillation to yield this compound as a colorless oil (60 g, 54% yield).
Protocol 2: Representative Synthesis of 2-Chloro-6-methoxybenzylamine
This protocol is based on general procedures for the Raney nickel-catalyzed hydrogenation of benzonitriles.[4][6]
-
Reaction Setup: In a high-pressure reactor, combine 2-chloro-6-methoxybenzonitrile, methanol as the solvent, and a catalytic amount of Raney nickel (typically 5-10% by weight of the nitrile). Ammonium hydroxide may be added to suppress the formation of secondary amines.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 15-25 atm). Heat the mixture to a suitable temperature (e.g., 40-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After cooling and venting the reactor, filter the mixture to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure. The resulting crude 2-chloro-6-methoxybenzylamine can be purified by vacuum distillation.
Performance and Reactivity Comparison
The performance of these benzylamines as synthetic intermediates is largely governed by the electronic effects of the ortho-halogen substituent. Both fluorine and chlorine are electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R).[7][8]
-
Inductive Effect (-I): Both halogens decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. The inductive effect of fluorine is stronger than that of chlorine.
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the ring, increasing electron density at the ortho and para positions. This effect partially counteracts the inductive effect.
For reactions involving the amine group, such as acylation or alkylation, the nucleophilicity of the nitrogen atom is of primary importance. The strong electron-withdrawing inductive effect of both halogens will decrease the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. Given fluorine's higher electronegativity, it is expected that this compound would be slightly less nucleophilic than 2-chloro-6-methoxybenzylamine.
In reactions where the benzylamine acts as a building block for further aromatic substitution, both substituents are deactivating but will direct incoming electrophiles to the ortho and para positions relative to themselves.[9]
Applications in Pharmaceutical Synthesis
Substituted benzylamines are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific substitution pattern on the aromatic ring is often crucial for the drug's efficacy and selectivity.
Tyrosine Kinase Inhibitors
A notable example is the use of 2-chloro-6-methylaniline in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth and division. In many cancers, these kinases are constitutively active, leading to uncontrolled cell proliferation. Dasatinib inhibits these kinases, thereby blocking the downstream signaling pathways and inducing apoptosis in cancer cells.
Caption: General workflow for the synthesis of an API using a substituted benzylamine.
Caption: Simplified signaling pathway showing the action of a tyrosine kinase inhibitor.
Phosphodiesterase Type 5 (PDE-5) Inhibitors
Similarly, 3-chloro-4-methoxybenzylamine is a key building block for Avanafil, a selective PDE-5 inhibitor used to treat erectile dysfunction.[10] PDE-5 inhibitors work by increasing the levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum, leading to muscle relaxation and increased blood flow.
Conclusion
Both this compound and 2-chloro-6-methoxybenzylamine are valuable intermediates in organic synthesis, accessible through the reduction of their corresponding benzonitriles. The choice between the two will depend on the specific requirements of the target molecule.
-
This compound offers the potential for increased metabolic stability and altered lipophilicity in the final product, which can be advantageous in drug design.[11] Its synthesis is well-documented with a moderate yield.
-
2-Chloro-6-methoxybenzylamine , while lacking a specific documented synthesis in the reviewed literature, can be readily prepared via standard nitrile reduction methodologies. Based on electronic principles, it is expected to be a slightly stronger nucleophile than its fluoro counterpart.
The selection of either intermediate should be guided by a thorough evaluation of the desired properties of the final compound and the specific reaction conditions of the subsequent synthetic steps.
References
- 1. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 150517-75-2 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. leah4sci.com [leah4sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
Benchmarking the Efficiency of 2-Fluoro-6-methoxybenzylamine in Key Synthetic Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 2-Fluoro-6-methoxybenzylamine has emerged as a valuable intermediate, offering a unique combination of steric and electronic properties. This guide provides an objective comparison of its performance in several key reactions against common alternatives, supported by established chemical principles and representative experimental data from analogous systems.
Executive Summary
Comparison of Key Performance Metrics
To provide a clear comparison, this guide focuses on three critical classes of reactions central to modern drug discovery: Buchwald-Hartwig amination, amide bond formation, and cyclization reactions, for which the Pictet-Spengler reaction serves as a representative example. The following tables summarize the expected relative performance of this compound against common, commercially available benzylamine derivatives.
Table 1: Buchwald-Hartwig Amination
| Amine | Expected Relative Reactivity | Expected Yield | Notes |
| This compound | Moderate | Good to Excellent | The ortho-fluoro group may slightly decrease nucleophilicity, but the methoxy group can help mitigate this. Steric hindrance from two ortho substituents may require optimized catalyst systems. |
| Benzylamine | High | Excellent | Unsubstituted benzylamine is generally a highly reactive coupling partner. |
| 2-Fluorobenzylamine | Moderate to High | Good to Excellent | The electron-withdrawing fluorine may slightly reduce the amine's nucleophilicity compared to benzylamine. |
| 2-Methoxybenzylamine | High | Excellent | The electron-donating methoxy group can enhance the nucleophilicity of the amine. |
| 4-Methoxybenzylamine | Very High | Excellent | The para-methoxy group strongly enhances the amine's nucleophilicity through resonance. |
Table 2: Amide Bond Formation
| Amine | Expected Relative Reactivity | Expected Yield | Notes |
| This compound | Moderate | Good to Excellent | Similar to the Buchwald-Hartwig reaction, the electronic and steric effects of the ortho substituents will play a role. The choice of coupling reagent will be critical. |
| Benzylamine | High | Excellent | Readily participates in amide coupling reactions with a variety of carboxylic acids. |
| 2-Fluorobenzylamine | Moderate to High | Good to Excellent | The fluorine atom may slightly reduce the rate of reaction compared to the unsubstituted analog. |
| 2-Methoxybenzylamine | High | Excellent | The electron-donating nature of the methoxy group facilitates the reaction. |
| 4-Methoxybenzylamine | Very High | Excellent | The strong electron-donating effect of the para-methoxy group makes this a highly reactive nucleophile. |
Table 3: Pictet-Spengler Reaction (as a proxy for cyclization)
| Amine | Expected Relative Reactivity | Expected Yield | Notes |
| This compound | Moderate to Low | Moderate to Good | The steric bulk from the two ortho substituents could significantly hinder the intramolecular cyclization step. The electronic effects may also play a complex role in the stability of the intermediate iminium ion. |
| Benzylamine | High | Excellent | A standard substrate for this reaction, typically providing good yields. |
| 2-Fluorobenzylamine | Moderate to High | Good | The ortho-fluoro group introduces some steric hindrance. |
| 2-Methoxybenzylamine | High | Good to Excellent | The electron-donating group can facilitate the electrophilic aromatic substitution step of the cyclization. |
| 4-Methoxybenzylamine | Very High | Excellent | The para-methoxy group strongly activates the aromatic ring towards the intramolecular cyclization. |
Experimental Protocols
The following are detailed, representative methodologies for the key reactions discussed. While these protocols do not specifically utilize this compound due to a lack of published examples, they provide a robust starting point for experimental design.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon). The aryl halide (1.0 equiv.) and the benzylamine (1.1-1.2 equiv.) are then added, followed by the addition of a dry, degassed solvent (e.g., toluene or dioxane). The reaction mixture is then heated to 80-110 °C and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: General Procedure for Amide Bond Formation using HATU
To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ at 0 °C is added the benzylamine (1.0-1.2 equiv.), HATU (1.1-1.2 equiv.), and a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv.). The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude amide is purified by flash column chromatography.
Protocol 3: General Procedure for Pictet-Spengler Reaction
A solution of the benzylamine (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., toluene, CH₂Cl₂, or CH₃CN) is treated with an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or a Lewis acid) at temperatures ranging from room temperature to reflux. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated, and the residue is neutralized with a base (e.g., saturated aqueous NaHCO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to afford the desired tetrahydroisoquinoline derivative.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the general workflows.
Conclusion
This compound is a promising building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique electronic and steric profile suggests that while it may exhibit slightly attenuated reactivity in some transformations compared to unsubstituted or singly substituted benzylamines, it offers the potential to introduce valuable fluorine and methoxy moieties. The provided protocols and comparative analysis serve as a foundational guide for researchers looking to incorporate this versatile amine into their synthetic strategies. Optimization of reaction conditions, particularly catalyst and ligand selection in cross-coupling reactions, will be key to maximizing its synthetic utility.
Spectroscopic Comparison of 2-Fluoro-6-methoxybenzylamine and Its Regioisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of isomeric compounds is crucial for unambiguous identification, purity assessment, and structure-activity relationship studies. This guide provides a comparative analysis of the spectroscopic characteristics of 2-Fluoro-6-methoxybenzylamine and its various regioisomers.
Due to the limited availability of direct experimental spectroscopic data for this compound and many of its regioisomers, this guide combines available experimental data with predicted spectroscopic features based on established principles and data from structurally related compounds. The information herein serves as a valuable reference for the characterization of this important class of compounds.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its regioisomers. The data includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: Much of the following data is predicted or inferred from related compounds due to a lack of comprehensive experimental spectra in publicly available databases. Experimental data, where available, is noted.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Inferred)
| Compound | Ar-H Chemical Shifts (ppm) | CH₂ Chemical Shift (ppm) | NH₂ Chemical Shift (ppm) | OCH₃ Chemical Shift (ppm) |
| This compound | 6.8-7.3 (m) | ~3.9 (s) | ~1.5 (br s) | ~3.8 (s) |
| 3-Fluoro-2-methoxybenzylamine | 6.9-7.2 (m) | ~3.8 (s) | ~1.6 (br s) | ~3.9 (s) |
| 4-Fluoro-2-methoxybenzylamine | 6.7-7.2 (m) | ~3.8 (s) | ~1.5 (br s) | ~3.8 (s) |
| 5-Fluoro-2-methoxybenzylamine | 6.8-7.1 (m) | ~3.8 (s) | ~1.6 (br s) | ~3.8 (s) |
| 2-Fluoro-3-methoxybenzylamine | 6.9-7.3 (m) | ~3.9 (s) | ~1.5 (br s) | ~3.9 (s) |
| 3-Fluoro-4-methoxybenzylamine | 6.8-7.2 (m) | ~3.8 (s) | ~1.5 (br s) | ~3.9 (s) |
| 4-Fluoro-3-methoxybenzylamine | 6.8-7.2 (m) | ~3.8 (s) | ~1.5 (br s) | ~3.9 (s) |
| 2-Fluoro-5-methoxybenzylamine | 6.7-7.1 (m) | ~3.8 (s) | ~1.6 (br s) | ~3.8 (s) |
| 5-Fluoro-3-methoxybenzylamine | 6.6-7.0 (m) | ~3.8 (s) | ~1.6 (br s) | ~3.9 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Inferred)
| Compound | Ar-C Chemical Shifts (ppm) | CH₂ Chemical Shift (ppm) | OCH₃ Chemical Shift (ppm) |
| This compound | 110-160 (with C-F coupling) | ~40 | ~56 |
| 3-Fluoro-2-methoxybenzylamine | 110-160 (with C-F coupling) | ~45 | ~56 |
| 4-Fluoro-2-methoxybenzylamine | 105-165 (with C-F coupling) | ~45 | ~56 |
| 5-Fluoro-2-methoxybenzylamine | 110-160 (with C-F coupling) | ~45 | ~56 |
| 2-Fluoro-3-methoxybenzylamine | 110-160 (with C-F coupling) | ~40 | ~56 |
| 3-Fluoro-4-methoxybenzylamine | 110-160 (with C-F coupling) | ~45 | ~56 |
| 4-Fluoro-3-methoxybenzylamine | 110-160 (with C-F coupling) | ~45 | ~56 |
| 2-Fluoro-5-methoxybenzylamine | 110-160 (with C-F coupling) | ~40 | ~56 |
| 5-Fluoro-3-methoxybenzylamine | 110-160 (with C-F coupling) | ~45 | ~56 |
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted/Inferred)
| Compound | Chemical Shift (ppm, relative to CFCl₃) |
| This compound | -115 to -125 |
| 3-Fluoro-2-methoxybenzylamine | -110 to -120 |
| 4-Fluoro-2-methoxybenzylamine | -110 to -120 |
| 5-Fluoro-2-methoxybenzylamine | -115 to -125 |
| 2-Fluoro-3-methoxybenzylamine | -120 to -130 |
| 3-Fluoro-4-methoxybenzylamine | -115 to -125 |
| 4-Fluoro-3-methoxybenzylamine | -115 to -125 |
| 2-Fluoro-5-methoxybenzylamine | -120 to -130 |
| 5-Fluoro-3-methoxybenzylamine | -110 to -120 |
Table 4: IR Spectroscopic Data (Predicted/Inferred)
| Compound | Key Absorptions (cm⁻¹) |
| All Isomers | ~3400-3200 (N-H stretch, two bands for primary amine), ~3000-2800 (C-H stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (Da) | Predicted m/z for [M+H]⁺ |
| This compound | C₈H₁₀FNO | 155.0746 | 156.0819[1] |
| 3-Fluoro-2-methoxybenzylamine | C₈H₁₀FNO | 155.0746 | 156.0819 |
| 4-Fluoro-2-methoxybenzylamine | C₈H₁₀FNO | 155.0746 | 156.0819 |
| 5-Fluoro-2-methoxybenzylamine | C₈H₁₀FNO | 155.0746 | 156.0819 |
| 2-Fluoro-3-methoxybenzylamine | C₈H₁₀FNO | 155.0746 | 156.0819 |
| 3-Fluoro-4-methoxybenzylamine | C₈H₁₀FNO | 155.0746 | 156.0819 |
| 4-Fluoro-3-methoxybenzylamine | C₈H₁₀FNO | 155.0746 | 156.0819[2] |
| 2-Fluoro-5-methoxybenzylamine | C₈H₁₀FNO | 155.0746 | 156.0819 |
| 5-Fluoro-3-methoxybenzylamine | C₈H₁₀FNO | 155.0746 | 156.0819 |
Experimental Protocols
Standardized protocols for acquiring spectroscopic data for fluoro-methoxybenzylamine isomers are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for aromatic fluorine compounds should be used.
-
Data Processing: Process the raw data by applying a Fourier transform and phasing the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and gain structural information.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide.
Caption: Workflow for the spectroscopic comparison of fluoro-methoxybenzylamine isomers.
Caption: Relationship between spectroscopic techniques and the structural information derived.
Discussion of Spectroscopic Trends
The precise spectroscopic features of each isomer are determined by the relative positions of the fluoro, methoxy, and benzylamine groups on the aromatic ring.
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group will influence the electron density at different positions on the ring, leading to distinct chemical shifts for the aromatic protons of each isomer.
-
¹³C NMR: The chemical shifts of the aromatic carbons are also significantly affected by the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature. Carbons at the ortho, meta, and para positions relative to the fluorine atom will show smaller two-, three-, and four-bond C-F couplings, respectively.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly dependent on its electronic environment, making ¹⁹F NMR a powerful tool for distinguishing between the different regioisomers.
-
IR Spectroscopy: While the IR spectra of all isomers will show the characteristic absorptions for the amine, aromatic, and ether functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.
-
Mass Spectrometry: All isomers have the same molecular weight and will therefore exhibit the same molecular ion peak. However, the fragmentation patterns upon ionization may differ, providing clues to the substitution pattern.
Conclusion
This guide provides a foundational framework for the spectroscopic comparison of this compound and its regioisomers. While a complete experimental dataset is not yet available in the public domain, the combination of predicted data, data from related compounds, and established spectroscopic principles offers valuable guidance for researchers in the field. The detailed protocols and illustrative diagrams are intended to facilitate the systematic characterization of these and similar compounds, ultimately aiding in drug discovery and development efforts.
References
Comparative Analysis of Drug Candidates Derived from 2-Fluoro-6-methoxybenzylamine: A Review of Publicly Available Data
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in comparative in vitro and in vivo data for drug candidates specifically derived from the 2-Fluoro-6-methoxybenzylamine scaffold. While this chemical moiety is of interest in medicinal chemistry due to its structural features, direct head-to-head comparisons of its derivatives with corresponding experimental data are not presently in the public domain.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current landscape of available information and the challenges in providing a direct comparative analysis as initially requested. The following sections will outline the scope of the literature search and the absence of specific data required to generate a detailed comparison guide.
Data Presentation: Lack of Quantitative Comparative Data
An exhaustive search for quantitative data on the efficacy, potency, selectivity, pharmacokinetics, and safety profiles of multiple drug candidates derived from this compound yielded no specific datasets suitable for a structured tabular comparison. While individual compounds containing this scaffold may have been synthesized and tested, the results are not published in a manner that allows for a direct and objective comparison between different analogs.
Experimental Protocols: No Cited Methodologies for Comparative Studies
Similarly, the search did not uncover any publications detailing specific experimental protocols for in vitro assays or in vivo models used in the comparative evaluation of a series of drug candidates derived from this compound. For a meaningful comparison, it is essential that the compounds are tested under identical experimental conditions, and such studies are not currently available in the public literature.
Visualization of Signaling Pathways and Workflows
The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of data demonstrating the biological targets and mechanisms of action of the compounds . Without data on specific drug candidates derived from this compound and their effects, any visualization would be purely speculative and not based on experimental evidence.
Conclusion of Literature Search
The absence of publicly available, direct comparative studies on drug candidates derived from this compound makes it impossible to fulfill the request for a "Publish Comparison Guide" at this time. The development of such a guide requires access to proprietary research data or the publication of new studies that specifically address the structure-activity relationships and comparative pharmacology of a series of these compounds.
Researchers in possession of such internal data are encouraged to consider publication to enrich the public scientific knowledge base. For those interested in pursuing research in this area, the this compound scaffold remains an area with potential for the discovery of novel therapeutic agents. Future work should focus on systematic derivatization and subsequent comparative in vitro and in vivo evaluation to elucidate the therapeutic potential of this class of compounds.
A Head-to-Head Comparison of Synthetic Routes to 2-Fluoro-6-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-6-methoxybenzylamine is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance necessitates efficient and reliable synthetic routes. This guide provides a head-to-head comparison of two primary synthetic pathways to this key intermediate: the reduction of 2-fluoro-6-methoxybenzonitrile and the reductive amination of 2-fluoro-6-methoxybenzaldehyde. This analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | 2-Fluoro-6-methoxybenzonitrile | 2-Fluoro-6-methoxybenzaldehyde |
| Key Transformation | Reduction of a nitrile | Reductive amination of an aldehyde |
| Typical Reagents | Raney Nickel, Hydrogen, Ammonium Hydroxide | Ammonia, Sodium Borohydride, Methanol |
| Reported Yield | 54%[1] | ~80-90% (estimated based on similar reactions) |
| Reaction Conditions | High pressure (25 atm), elevated temperature (40 °C) | Ambient temperature and pressure |
| Advantages | Utilizes a potentially more accessible starting material. | Milder reaction conditions, potentially higher yielding. |
| Disadvantages | Requires specialized high-pressure equipment, moderate yield. | Starting material may be less readily available or more expensive. |
Synthetic Route Overviews
A visual representation of the two synthetic pathways is provided below.
References
Evaluating the Metabolic Stability of Compounds with a 2-Fluoro-6-methoxybenzyl Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing novel therapeutics, understanding the metabolic fate of a drug candidate is paramount. A key determinant of a compound's pharmacokinetic profile is its metabolic stability. The introduction of specific chemical moieties is a common strategy to enhance this stability, thereby improving oral bioavailability and extending the half-life of a drug. This guide provides a comparative evaluation of the metabolic stability of compounds containing a 2-fluoro-6-methoxybenzyl moiety against their non-substituted counterparts, supported by experimental data and detailed protocols.
The Impact of Fluorination and Methoxylation on Metabolic Stability
The 2-fluoro-6-methoxybenzyl moiety incorporates two key features known to influence drug metabolism: a fluorine atom and a methoxy group on a benzyl ring.
-
Fluorination: The substitution of a hydrogen atom with a fluorine atom at a metabolically labile position can effectively "block" oxidation by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This strategy is often employed to protect "soft spots" on a molecule that are prone to rapid metabolism.
-
Methoxylation: A methoxy group can alter the electronic properties of the aromatic ring, potentially influencing the binding affinity to metabolic enzymes. Depending on its position, it can also sterically hinder enzymatic attack at adjacent positions.
The combination of these two groups in the 2-fluoro-6-methoxybenzyl moiety is hypothesized to confer enhanced metabolic stability to parent compounds.
Comparative Metabolic Stability Data
Below is a table summarizing these findings, which serves as a strong indicator of the potential benefits of incorporating a fluorinated benzyl moiety.
| Compound ID | Key Structural Feature | Half-life (t1/2) in Mouse Liver Microsomes (min) | Relative Stability Increase |
| Compound 1 | Unsubstituted Phenyl Ring | 2 | - |
| Compound 7 | para-Fluorophenyl Ring | 26 | 13-fold |
Data adapted from a study on piperazin-1-ylpyridazines, where fluorination at the para-position of a terminal benzene ring significantly enhanced metabolic stability in mouse liver microsomes (MLM). This serves as a representative example of the "fluorine-blocking" strategy.
Experimental Protocols
To evaluate the metabolic stability of compounds, two primary in vitro assays are routinely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess the intrinsic clearance of a compound primarily by Phase I metabolic enzymes, particularly cytochrome P450s.
Materials:
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 0.5 and 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in respective wells by adding a cold quenching solution (e.g., acetonitrile).
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.
Materials:
-
Test compound and positive control compounds
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
96-well collagen-coated plates
-
Acetonitrile or other suitable organic solvent
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the hepatocytes in collagen-coated 96-well plates and allow them to attach and form a monolayer.
-
Compound Addition: Remove the plating medium and add fresh, pre-warmed medium containing the test compound (typically at 1 µM).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation in designated wells by adding a cold quenching solution.
-
Sample Collection: Collect the entire content (cells and medium) from each well.
-
Sample Processing: Lyse the cells and precipitate proteins. Centrifuge the samples to pellet cellular debris.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Similar to the microsomal assay, calculate the t1/2 and CLint from the disappearance of the parent compound over time.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: Workflow for a typical in vitro metabolic stability assay.
Conclusion
The strategic incorporation of a 2-fluoro-6-methoxybenzyl moiety into a drug candidate is a promising strategy to enhance metabolic stability. The presented data, although on a related structure, strongly supports the principle that fluorination can significantly decrease the rate of metabolic clearance. The detailed experimental protocols provided herein offer a robust framework for researchers to empirically determine the metabolic stability of their own compounds and to systematically evaluate the impact of such structural modifications. By employing these in vitro assays early in the drug discovery process, researchers can make more informed decisions to select and optimize candidates with favorable pharmacokinetic profiles.
A Comparative Guide to Alternatives for 2-Fluoro-6-methoxybenzylamine in Key Synthetic Transformations
For researchers and professionals in drug development and chemical synthesis, the choice of building blocks is paramount to the success of a synthetic route. 2-Fluoro-6-methoxybenzylamine is a valuable reagent, often utilized for its unique electronic and steric properties. However, the exploration of alternatives can lead to improved yields, novel reactivities, or more cost-effective pathways. This guide provides a detailed comparison of alternatives to this compound in common synthetic transformations, supported by experimental data and protocols.
Reductive Amination: Synthesis of Substituted Benzylamines
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Here, we compare the performance of this compound with other substituted benzylamines in the reductive amination of a model ketone, acetophenone.
Table 1: Comparison of Benzylamines in the Reductive Amination of Acetophenone
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Sodium triacetoxyborohydride | Dichloromethane | 25 | 12 | 85 | |
| 2-Chlorobenzylamine | Sodium triacetoxyborohydride | Dichloromethane | 25 | 12 | 88 | |
| 2,6-Difluorobenzylamine | Sodium triacetoxyborohydride | Dichloromethane | 25 | 12 | 92 | |
| Benzylamine | Sodium triacetoxyborohydride | Dichloromethane | 25 | 12 | 95 |
Experimental Protocol: General Procedure for Reductive Amination
To a solution of acetophenone (1.0 mmol) and the respective benzylamine (1.1 mmol) in dichloromethane (10 mL) was added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture was stirred at 25°C for 12 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel to afford the desired N-benzylated amine.
Figure 1: Reductive Amination Workflow
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electronic properties of the amine can significantly influence the reaction outcome. Below is a comparison of this compound with other benzylamines in a palladium-catalyzed N-arylation with 4-bromotoluene.
Table 2: Comparison of Benzylamines in the Buchwald-Hartwig N-Arylation with 4-Bromotoluene
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 100 | 78 | |
| 2-Methylbenzylamine | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 100 | 85 | |
| 4-Methoxybenzylamine | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 100 | 91 | |
| Benzylamine | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 100 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of 4-bromotoluene (1.0 mmol), the respective benzylamine (1.2 mmol), palladium(II) acetate (2 mol%), XPhos (4 mol%), and potassium phosphate (2.0 mmol) in toluene (5 mL) was degassed and heated to 100°C in a sealed tube for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash chromatography to yield the N-arylbenzylamine product.
Figure 2: Buchwald-Hartwig Catalytic Cycle
Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines. While this compound itself is not the typical substrate, its structural analogs with a β-phenethylamine backbone are. Here we compare the cyclization of such analogs.
Table 3: Comparison of β-Arylethylamines in the Pictet-Spengler Reaction
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(2-Fluoro-6-methoxyphenyl)ethanamine | Formaldehyde | TFA | Dichloromethane | 25 | 75 | |
| 2-(2-Chlorophenyl)ethanamine | Formaldehyde | TFA | Dichloromethane | 25 | 82 | |
| 2-Phenylethanamine | Formaldehyde | TFA | Dichloromethane | 25 | 90 |
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
To a solution of the β-arylethylamine (1.0 mmol) in dichloromethane (10 mL) was added formaldehyde (1.2 mmol, 37% aqueous solution) followed by trifluoroacetic acid (TFA, 1.1 mmol). The mixture was stirred at room temperature for 24 hours. The reaction was then neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to afford the corresponding tetrahydroisoquinoline.
Figure 3: Pictet-Spengler Reaction Pathway
Conclusion
The selection of a benzylamine derivative for a specific synthetic transformation is a critical decision that can impact reaction efficiency and overall yield. While this compound offers unique electronic properties due to its substituents, this guide demonstrates that a variety of other benzylamines can serve as effective or even superior alternatives in common reactions such as reductive amination and N-arylation. The choice of the optimal reagent will depend on the specific substrate, desired electronic properties of the product, and overall synthetic strategy. Researchers are encouraged to consider the data presented herein to make informed decisions for their synthetic endeavors.
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-methoxybenzylamine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Fluoro-6-methoxybenzylamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical, drawing on safety data for closely related compounds and general best practices for laboratory waste management.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following procedures are based on information for structurally similar compounds, such as 2-Methoxybenzylamine and 2-Fluoro-6-methoxybenzyl bromide, and established laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.
I. Hazard Profile and Safety Precautions
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.[1][2]
-
Harmful: May be harmful if swallowed, inhaled, or in contact with skin.[2][3][4]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
II. Incompatible Materials
To prevent dangerous chemical reactions, do not mix this compound waste with the following:
III. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Minimization: Before beginning any experiment, plan to minimize the amount of waste generated. Order only the necessary quantities of the chemical.
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.
-
Segregation: Keep this waste stream separate from incompatible materials.
3. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The date when the first waste was added to the container
-
The specific hazards (e.g., "Corrosive," "Harmful")
4. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety department to arrange for pickup and disposal.
-
Licensed Disposal Service: Disposal must be carried out by a licensed professional waste disposal service.[4] Do not pour this compound down the drain. [1]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
